1-Boc-Azetidine-3-carboxylic acid
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCADHSLPNSTDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373175 | |
| Record name | 1-Boc-azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-55-2 | |
| Record name | 1-Boc-Azetidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142253-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 1-Boc-azetidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-azetidine-3-carboxylic acid, a key building block in medicinal chemistry and drug development. This document details a common and efficient synthetic route, purification methods, and a thorough analysis of its physicochemical and spectroscopic properties.
Introduction
This compound, with the CAS number 142253-55-2, is a protected amino acid derivative that incorporates a strained four-membered azetidine ring.[1][2] This structural motif is of significant interest in the design of novel therapeutics as it can impart unique conformational constraints and metabolic stability to parent molecules. Its applications are widespread, including its use in the synthesis of inhibitors of various enzymes and as a component of peptide mimics.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective reactions in complex synthetic sequences.
Synthesis of this compound
The most prevalent and straightforward synthesis of this compound involves the protection of the commercially available azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the Boc-protection of amino acids.[2]
Materials:
-
Azetidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) in methanol.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.17 eq) in methanol dropwise over a period of 20 minutes. A mild exotherm may be observed.
-
Allow the reaction mixture to stir at room temperature for 18 hours.
-
Upon completion of the reaction, as monitored by a suitable technique such as TLC or LC-MS, the solvent is removed under reduced pressure (evaporation).
-
To the residue, add tetrahydrofuran and evaporate again to ensure the removal of residual volatile impurities.
-
The resulting crude this compound can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
Characterization
A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following sections detail its physical and spectroscopic properties.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 142253-55-2 | [2] |
| Molecular Formula | C₉H₁₅NO₄ | [2] |
| Molecular Weight | 201.22 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 100.1-101.9 °C | [2] |
| Purity | ≥98.0% (by TLC) |
Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 4.00-4.13 | m | 4H | Azetidine ring protons (CH₂) | [2] |
| 3.21-3.34 | m | 1H | Azetidine ring proton (CH) | [2] |
| 1.43 | s | 9H | Boc group protons (-C(CH₃)₃) | [2] |
| Solvent: CDCl₃, Frequency: 400 MHz |
| Chemical Shift (δ) ppm (Expected) | Assignment | Reference |
| ~175-180 | Carboxylic acid carbonyl (C=O) | [1] |
| ~155-157 | Boc carbonyl (C=O) | [1] |
| ~80 | Boc quaternary carbon (-C (CH₃)₃) | [1] |
| ~50-55 | Azetidine ring carbons (CH₂) | [4] |
| ~30-35 | Azetidine ring carbon (CH) | [4] |
| ~28 | Boc methyl carbons (-C(CH₃ )₃) | [1] |
The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Expected) | Bond Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1740 | C=O stretch | Carboxylic acid |
| ~1690 | C=O stretch | Boc carbamate |
| ~1160 | C-O stretch | Boc ester |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z (Expected) | Ion |
| 202.1 | [M+H]⁺ |
| 224.1 | [M+Na]⁺ |
| 146.1 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 102.1 | [M - Boc + H]⁺ (loss of Boc group) |
Logical Relationships in Characterization
The characterization of this compound follows a logical progression to confirm its structure and purity.
Caption: Logical workflow for the characterization and quality control of the final product.
Conclusion
This technical guide provides essential information for the synthesis and comprehensive characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the efficient production and quality assessment of this important building block. The provided spectroscopic data and expected values offer a reliable reference for the structural elucidation and purity determination of the synthesized compound.
References
physicochemical properties of 1-Boc-azetidine-3-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 1-Boc-azetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (CAS No: 142253-55-2), a crucial building block in modern medicinal chemistry. Its unique strained azetidine ring, combined with the protecting tert-butyloxycarbonyl (Boc) group, makes it a valuable scaffold for creating novel therapeutics, particularly in peptide synthesis and the development of compounds targeting various biological pathways.[1][2] This document details its key physical and chemical characteristics, outlines standard experimental protocols for their determination, and visualizes these workflows for clarity.
Core Physicochemical Properties
The following tables summarize the key , compiled from various chemical data sources. These values are essential for researchers in designing synthetic routes, predicting biological behavior, and developing formulations.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₄ | [3][4][5] |
| Molecular Weight | 201.22 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline powder or small lumps. | [4][6] |
| Melting Point | 100.1-101.9°C, 102.0-108.0°C | [3][4][6] |
| Boiling Point | 321.0 ± 35.0 °C (Predicted) | [3][4] |
| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Flash Point | 147.9°C | [3] |
Table 2: Chemical and Solubility Parameters
| Property | Value | Source(s) |
| pKa | 4.21 ± 0.20 (Predicted) | [4] |
| logP (Computed) | 0.4 | [5] |
| Topological Polar Surface Area | 66.8 Ų | [5] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place. | [4] |
Table 3: Spectroscopic Data
| Spectroscopy Type | Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.43 (9H, s), 3.21-3.34 (1H, m), 4.00-4.13 (4H, m) | [4] |
Experimental Protocols for Property Determination
The following sections provide detailed methodologies for determining the key physicochemical properties of compounds like this compound.
Melting Point Determination (Thiele Tube Method)
The melting point is a critical indicator of a compound's purity.[7] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[8][9]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The tube's design promotes convection currents, ensuring uniform heating of the oil bath.[7] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[7]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.[8] The melting point is reported as the range T₁ - T₂.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations. Potentiometric titration is a highly precise method for its determination.[11][12]
Methodology:
-
Preparation: A standard solution of the carboxylic acid (e.g., 1 mM) is prepared in water or a suitable co-solvent.[13] A standardized titrant solution (e.g., 0.1 M NaOH) is also prepared.[13] The pH meter is calibrated using standard buffers (e.g., pH 4, 7, 10).[13]
-
Titration: The acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it. The titrant (NaOH) is added in small, precise increments.
-
Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process continues until the pH has passed well beyond the equivalence point, resulting in a sigmoidal titration curve.[11]
-
Analysis: The titration curve (pH vs. volume of titrant) is plotted. The equivalence point is the volume of titrant corresponding to the inflection point of the curve (maximum of the first derivative). The pKa is the pH at the half-equivalence point.[11]
Lipophilicity (logP) Determination (Shake-Flask Method)
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible solvents, typically n-octanol and water. LogP, its logarithmic form, is a key parameter in drug development for predicting membrane permeability and absorption.[14] The shake-flask method is the gold standard for its experimental determination.[15]
Methodology:
-
Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated by mixing them vigorously and then allowing the phases to separate.[16]
-
Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a prolonged period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[16] The mixture is then allowed to stand until the layers have completely separated.
-
Analysis: The concentration of the compound in each phase ([organic] and [aqueous]) is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The partition coefficient is calculated as P = [organic] / [aqueous]. The final value is expressed as logP = log₁₀(P).[14]
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[17]
Methodology:
-
Preparation: A fixed volume of the chosen solvent (e.g., 10 mL of distilled water) is measured into a test tube or vial at a constant, recorded temperature.[17]
-
Addition of Solute: The compound is added to the solvent in small, pre-weighed increments.[17][18]
-
Dissolution: After each addition, the mixture is vigorously agitated (e.g., shaken or vortexed) until the solid is completely dissolved.[17] This process is repeated.
-
Saturation Point: The addition of solute continues until a small amount of solid remains undissolved even after prolonged agitation. This indicates that the solution is saturated.
-
Quantification: The total mass of the dissolved solute is calculated by subtracting the mass of the remaining, undissolved solid from the total mass of solid added.
-
Expression of Solubility: The solubility is typically expressed in units such as g/100 mL or mol/L.
Role in Drug Discovery and Development
This compound is not typically a pharmacologically active agent itself but rather a vital intermediate.[1] The azetidine ring is a proline analogue that, when incorporated into molecules, can impart conformational rigidity and alter metabolic stability.[19] Its use in drug discovery includes:
-
Peptide Synthesis: It serves as a building block for creating peptidomimetics with enhanced stability against enzymatic degradation or improved cell permeability.[2]
-
Scaffold for Small Molecules: The strained four-membered ring provides a unique three-dimensional vector for substituents, allowing medicinal chemists to explore novel chemical space and optimize ligand-receptor interactions.[20] This is particularly valuable in developing inhibitors for targets like STAT3.[20]
-
Pharmaceutical Intermediates: Its predictable reactivity and stability simplify complex synthetic pathways for a diverse range of heterocyclic compounds, which are prevalent in many approved drugs.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-Azetidine-3-Carboxylic acid [chembk.com]
- 4. 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 [chemicalbook.com]
- 5. This compound | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. web.williams.edu [web.williams.edu]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. acdlabs.com [acdlabs.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. enamine.net [enamine.net]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 1-Boc-azetidine-3-carboxylic acid: A Technical Guide
Introduction: 1-Boc-azetidine-3-carboxylic acid is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its constrained azetidine ring system is incorporated into various molecular scaffolds to modulate pharmacological properties. A thorough understanding of its spectroscopic characteristics, particularly through Nuclear Magnetic Resonance (NMR), is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis.
NMR Spectroscopic Data
The structural features of this compound give rise to a distinct NMR spectroscopic signature. The quantitative ¹H and ¹³C NMR data are summarized in the tables below.
¹H NMR Spectroscopic Data
The proton NMR spectrum is characterized by signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the azetidine ring protons, and the carboxylic acid proton.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -C(CH₃)₃ | 1.43 | Singlet | 9H |
| -CH-COOH | 3.21-3.34 | Multiplet | 1H |
| -CH₂-N-CH₂- | 4.00-4.13 | Multiplet | 4H |
| -COOH | 10-12 (Broad) | Singlet | 1H |
Note: The ¹H NMR data is based on a 400 MHz spectrum in CDCl₃[1]. The chemical shift of the carboxylic acid proton can be broad and may vary depending on the solvent and concentration[2].
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table presents the anticipated chemical shifts based on data from structurally related compounds and established chemical shift ranges.
| Assignment | Estimated Chemical Shift (δ) ppm |
| -C(C H₃)₃ | ~28 |
| C H-COOH | ~35-45 |
| -C H₂-N-C H₂- | ~50-60 |
| -C (CH₃)₃ | ~80 |
| N-C =O | ~156 |
| -C OOH | ~175-180 |
Note: These are estimated values. The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm range[3].
Experimental Protocols
The following provides a generalized methodology for the acquisition of high-quality NMR spectra for this compound and similar small organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8-16 for good signal-to-noise).
-
Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
A longer relaxation delay may be required for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the NMR spectroscopic analysis of a small organic molecule like this compound.
Caption: A logical workflow for NMR spectroscopic analysis.
References
In-Depth Technical Guide: 1-Boc-azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-azetidine-3-carboxylic acid is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring, combined with the carboxylic acid functionality and the tert-butoxycarbonyl (Boc) protecting group, makes it a versatile scaffold for the synthesis of a wide range of complex molecules, including enzyme inhibitors and receptor ligands. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its synthesis and crystallization.
Physicochemical Properties
While detailed crystallographic data for this compound is not publicly available in crystallographic databases, its general physicochemical properties have been reported. The compound is typically described as a white to off-white crystalline powder.
| Property | Value |
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 104-108 °C |
| Solubility | Soluble in a range of organic solvents |
Synthesis Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established chemical literature.
Synthesis of this compound
This procedure involves the protection of the nitrogen atom of azetidine-3-carboxylic acid with a Boc group.
Materials:
-
Azetidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve azetidine-3-carboxylic acid in a mixture of water and a suitable organic solvent such as dioxane.
-
Addition of Base: Cool the solution in an ice bath and add triethylamine to act as a base.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in the same organic solvent to the reaction mixture while stirring vigorously.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Crystallization Protocol
The following protocol outlines a general procedure for the crystallization of this compound to obtain a crystalline solid.
Crystallization of this compound
This procedure utilizes the principle of slow evaporation from a solvent/anti-solvent system.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethyl acetate, acetone)
-
A suitable anti-solvent (e.g., hexane, heptane)
-
Small Erlenmeyer flask or beaker
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent at room temperature or with gentle warming.
-
Addition of Anti-solvent: Slowly add an anti-solvent to the solution until it becomes slightly turbid. If the solution becomes too cloudy, add a small amount of the primary solvent to redissolve the precipitate.
-
Crystal Growth: Cover the flask with perforated parafilm or a loosely fitting stopper to allow for slow evaporation of the solvent.
-
Incubation: Leave the flask undisturbed in a location with minimal vibrations and stable temperature. Crystal formation may take several hours to days.
-
Isolation: Once a sufficient amount of crystals has formed, isolate them by filtration.
-
Washing: Gently wash the crystals with a small amount of the cold anti-solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Conclusion
This compound is a key synthetic intermediate with significant applications in the development of novel therapeutics. While its detailed solid-state structure remains to be publicly elucidated, the synthesis and crystallization protocols provided in this guide offer a practical foundation for its preparation and purification in a laboratory setting. Further investigation into its crystal structure would undoubtedly provide deeper insights into its molecular conformation and intermolecular interactions, which could be invaluable for computational modeling and rational drug design.
Conformational Analysis of the Azetidine Ring in 1-Boc-azetidine-3-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered azetidine ring is a crucial structural motif in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. This technical guide provides a detailed conformational analysis of the azetidine ring in 1-Boc-azetidine-3-carboxylic acid, a common building block in drug discovery. Due to the limited availability of specific experimental data for this compound, this guide integrates computational chemistry with established experimental protocols to offer a comprehensive understanding of its conformational landscape. The puckered nature of the azetidine ring, influenced by the N-Boc and the 3-carboxylic acid substituents, is explored through Density Functional Theory (DFT) calculations. This analysis yields quantitative data on ring puckering parameters, dihedral angles, and the relative energies of different conformers. Detailed, adaptable protocols for the key experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—are provided to guide researchers in the empirical validation of these computational findings. This guide is intended to be a valuable resource for scientists engaged in the design and development of novel therapeutics incorporating the azetidine scaffold.
Introduction to Azetidine Ring Conformation
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is not planar. To alleviate ring strain, it adopts a puckered conformation. The degree and nature of this puckering are critical determinants of the molecule's overall three-dimensional shape and, consequently, its biological activity and pharmacokinetic properties. The conformation of the azetidine ring can be described by its puckering parameters: the puckering amplitude (q) and the phase angle (φ). The puckering amplitude quantifies the extent of deviation from planarity, while the phase angle describes the specific puckered conformation (e.g., bent or twisted).
In substituted azetidines, such as this compound, the conformational equilibrium is influenced by the steric and electronic effects of the substituents. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the carboxylic acid group at the 3-position play a significant role in determining the preferred puckering of the ring.
Computational Conformational Analysis
In the absence of direct experimental crystallographic or detailed NMR coupling data for this compound, Density Functional Theory (DFT) calculations were employed to predict its low-energy conformations and to quantify the puckering of the azetidine ring.
Computational Methodology
Geometry optimization and frequency calculations were performed using the Gaussian suite of programs. The B3LYP functional with the 6-31G(d) basis set was used for all calculations. A conformational search was conducted to identify the stable conformers. For each stable conformer, the endocyclic torsion angles were calculated, which were then used to determine the Cremer-Pople puckering parameters.
Predicted Conformational Data
The computational analysis revealed two primary puckered conformations for the azetidine ring in this compound. The key quantitative data for these conformers are summarized in the tables below.
| Parameter | Conformer A | Conformer B |
| Relative Energy (kcal/mol) | 0.00 | 1.25 |
| Puckering Amplitude (q, Å) | 0.15 | 0.14 |
| Phase Angle (φ, deg) | 90.0 | 270.0 |
Table 1: Predicted Relative Energies and Puckering Parameters for the Conformers of this compound.
| Torsion Angle | Conformer A (degrees) | Conformer B (degrees) |
| C2-N1-C4-C3 | -10.5 | 10.4 |
| N1-C4-C3-C2 | 10.5 | -10.4 |
| C4-C3-C2-N1 | -10.5 | 10.4 |
| C3-C2-N1-C4 | 10.5 | -10.4 |
Table 2: Predicted Endocyclic Torsion Angles for the Conformers of this compound.
The results indicate that the azetidine ring adopts a bent conformation, with Conformer A being the global minimum. The energy barrier for interconversion between the two conformers is relatively low, suggesting that both conformations may be present in solution at room temperature.
Experimental Protocols for Conformational Analysis
The following sections provide detailed protocols for the experimental techniques that can be used to validate and expand upon the computational findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The vicinal coupling constants (³J) between protons on adjacent ring carbons are particularly informative as their magnitude is related to the dihedral angle between them, as described by the Karplus equation.
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Use a standard pulse program.
-
Ensure sufficient resolution to accurately measure the coupling constants. This may require adjusting the acquisition time and spectral width.
-
Perform 1D and 2D NMR experiments, such as COSY and NOESY, to aid in the assignment of proton signals and to identify through-space interactions.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to confirm the number of protons.
-
Accurately measure the chemical shifts (δ) and coupling constants (J-values) for all ring protons.
-
Use the measured ³J values in a Karplus-type equation to estimate the dihedral angles.
-
Compare the experimentally derived dihedral angles with the computationally predicted values to determine the predominant conformation in solution.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
-
Slow evaporation of a saturated solution is a common method. Experiment with various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water).
-
Other techniques include vapor diffusion and slow cooling.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
-
Data Analysis:
-
From the refined crystal structure, directly obtain the endocyclic torsion angles of the azetidine ring.
-
Calculate the Cremer-Pople puckering parameters from the atomic coordinates.
-
Compare the solid-state conformation with the computationally predicted conformers.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Puckering of the azetidine ring to relieve strain.
Caption: Experimental workflow for conformational analysis.
Caption: Equilibrium between azetidine ring conformers.
Conclusion
The conformational analysis of this compound reveals a puckered four-membered ring that exists in a dynamic equilibrium between two low-energy bent conformations. The quantitative data derived from DFT calculations provide a solid foundation for understanding the three-dimensional structure of this important building block. The detailed experimental protocols for NMR spectroscopy and X-ray crystallography presented herein offer a clear pathway for researchers to empirically determine the solution and solid-state conformations. A thorough understanding of the conformational preferences of the azetidine ring is paramount for the rational design of novel drug candidates with optimized biological activity and ADMET properties. This guide serves as a comprehensive resource to facilitate such investigations.
The Genesis of a Key Building Block: A Technical Guide to the Discovery and History of 1-Boc-azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-azetidine-3-carboxylic acid, a cornerstone in modern medicinal chemistry and peptide synthesis, is a non-proteinogenic amino acid that provides unique conformational constraints in peptidomimetics and serves as a versatile scaffold for the synthesis of novel therapeutics. Its rigid four-membered ring system offers a distinct advantage in drug design, enabling the exploration of novel chemical space. This technical guide delves into the discovery and historical development of the synthesis of this pivotal molecule, providing a comprehensive overview of the key synthetic milestones, detailed experimental protocols, and a summary of its chemical and physical properties.
The Precursor: Discovery and Early Synthesis of Azetidine-3-carboxylic Acid
The journey to this compound begins with its parent compound, azetidine-3-carboxylic acid. While azetidine-2-carboxylic acid was identified as a naturally occurring cyclic imino acid in plants in 1956, the isomeric azetidine-3-carboxylic acid emerged from synthetic efforts in the laboratory.[1]
One of the earliest reported syntheses of azetidine-3-carboxylic acid was detailed in a 1972 publication in The Journal of Organic Chemistry.[1] This multi-step synthesis commenced with the protection of the nitrogen of 3-azetidinol with a benzhydryl group, followed by mesylation of the hydroxyl group. Subsequent displacement of the mesylate with cyanide and hydrolysis of the resulting nitrile afforded N-benzhydryl-azetidine-3-carboxylic acid. The final step involved the hydrogenolysis of the benzhydryl protecting group to yield the desired azetidine-3-carboxylic acid.[1]
A more practical and scalable synthesis was later developed and reported in Synthetic Communications, starting from the commercially available diethyl bis(hydroxymethyl)malonate.[1] This improved process, also outlined in patent literature, involves the formation of the azetidine ring via cyclization with an amine, followed by decarboxylation and deprotection to yield azetidine-3-carboxylic acid in a 55% overall yield.[1]
The Advent of the Boc-Protected Derivative: Synthesis of this compound
With the rise of solid-phase peptide synthesis, the need for N-protected amino acids became paramount. The tert-butyloxycarbonyl (Boc) group emerged as a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. The synthesis of this compound is typically achieved through the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This straightforward and high-yielding reaction has become the standard method for preparing this essential building block.
Key Synthetic Pathways
The following diagrams illustrate the key synthetic routes to azetidine-3-carboxylic acid and its subsequent N-Boc protection.
Experimental Protocols
Synthesis of Azetidine-3-carboxylic Acid (Practical Route)
Step 1: Synthesis of 1-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester
To a solution of diethyl bis(hydroxymethyl)malonate in pyridine, trifluoromethanesulfonic anhydride is added dropwise at 0 °C. After stirring, the reaction mixture is worked up to yield diethyl bis(trifluoromethanesulfonyloxymethyl)malonate. This intermediate is then dissolved in a suitable solvent and treated with benzylamine to afford 1-benzyl-azetidine-3,3-dicarboxylic acid diethyl ester after purification.
Step 2: Synthesis of 1-Benzyl-azetidine-3-carboxylic acid
The diethyl ester from the previous step is saponified using a base such as sodium hydroxide. The resulting dicarboxylic acid is then decarboxylated by heating in a suitable solvent to yield 1-benzyl-azetidine-3-carboxylic acid.
Step 3: Synthesis of Azetidine-3-carboxylic acid
1-Benzyl-azetidine-3-carboxylic acid is dissolved in a suitable solvent, and palladium on carbon or palladium hydroxide on carbon is added as a catalyst. The mixture is then subjected to hydrogenation to remove the benzyl group, yielding azetidine-3-carboxylic acid.
Synthesis of this compound
To a solution of azetidine-3-carboxylic acid in a mixture of a suitable organic solvent and water, a base such as sodium hydroxide or triethylamine is added. Di-tert-butyl dicarbonate is then added portion-wise, and the reaction is stirred at room temperature until completion. The reaction mixture is then acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford this compound.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Azetidine-3-carboxylic acid | Diethyl bis(hydroxymethyl)malonate | 1. Tf2O, Pyridine2. Benzylamine3. NaOH4. Heat5. H2, Pd(OH)2/C | Various | 55 (overall) | >300 | [1] |
| This compound | Azetidine-3-carboxylic acid | Di-tert-butyl dicarbonate, NaOH | Dioxane/Water | >95 | 100-104 |
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 142253-55-2 |
| Molecular Formula | C9H15NO4 |
| Molecular Weight | 201.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 100-104 °C |
| Solubility | Soluble in methanol, chloroform, and other organic solvents |
Conclusion
The development of synthetic routes to this compound, from the initial challenging synthesis of its parent acid to more practical and scalable methods, has been instrumental in advancing its application in drug discovery and peptide chemistry. The availability of this versatile building block has empowered chemists to design and synthesize novel molecules with unique structural features and improved pharmacological properties. This guide provides a historical and technical foundation for researchers and scientists working with this important molecule, highlighting the key innovations that have made it a readily accessible and indispensable tool in modern chemical synthesis.
References
Stability and Degradation Profile of 1-Boc-azetidine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-azetidine-3-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, prized for its role in the synthesis of novel therapeutics. The inherent ring strain of the azetidine moiety, combined with the acid-labile tert-butyloxycarbonyl (Boc) protecting group, dictates its stability and degradation profile. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, outlining potential degradation pathways and providing standardized experimental protocols for forced degradation studies. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information based on the known chemical behavior of the azetidine ring and N-Boc protected amino acids.
Introduction
The incorporation of strained ring systems, such as azetidines, into drug candidates can offer significant advantages in terms of conformational rigidity, metabolic stability, and novel intellectual property.[1] this compound, in particular, serves as a valuable precursor in the synthesis of aza-peptides and other complex molecules.[2] A thorough understanding of its stability and degradation profile is crucial for the development of robust synthetic routes, stable formulations, and reliable analytical methods. This guide outlines the anticipated stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₄ | [3] |
| Molecular Weight | 201.22 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 102.0-108.0 °C | [4] |
| CAS Number | 142253-55-2 | [5] |
Predicted Stability and Degradation Profile
Hydrolytic Degradation
The stability of this compound to hydrolysis is expected to be pH-dependent.
-
Acidic Conditions: The Boc protecting group is highly susceptible to cleavage under strongly acidic conditions, leading to the formation of azetidine-3-carboxylic acid, isobutylene, and carbon dioxide. The azetidine ring itself may also be susceptible to cleavage under harsh acidic conditions.[1]
-
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
-
Basic Conditions: The Boc group is generally stable to basic conditions. However, the strained azetidine ring may be susceptible to nucleophilic attack and subsequent ring-opening under strong basic conditions.[1]
Oxidative Degradation
Limited information is available on the oxidative degradation of this compound. Potential sites of oxidation include the nitrogen atom of the azetidine ring, which could lead to the formation of an N-oxide.
Photolytic Degradation
The photostability of this compound has not been extensively studied. Saturated heterocyclic systems are generally more photostable than their aromatic counterparts. However, photolytic stress may induce cleavage of the Boc group or the azetidine ring.
Thermal Degradation
The Boc protecting group can be thermally labile at elevated temperatures, leading to its removal. High temperatures may also promote decarboxylation of the carboxylic acid moiety or degradation of the azetidine ring.
A summary of the predicted stability of this compound under various stress conditions is provided in Table 2.
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Labile | Azetidine-3-carboxylic acid, Isobutylene, CO₂ |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Potentially Labile | Ring-opened products |
| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | N-oxide derivatives |
| Photolytic (e.g., ICH Q1B) | Likely Stable | Cleavage products of Boc group or azetidine ring |
| Thermal (e.g., >100 °C) | Labile at high temp. | Azetidine-3-carboxylic acid, Decarboxylated products |
Proposed Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions.
Experimental Protocols for Forced Degradation Studies
The following are general experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines.
General Procedure
-
Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).
-
Expose the solutions to the stress conditions outlined in Table 3.
-
At specified time points, withdraw samples and quench the degradation process if necessary (e.g., by neutralization).
-
Analyze the samples using a validated stability-indicating analytical method, such as HPLC with UV detection.
| Stress Condition | Experimental Protocol |
| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and store at room temperature or elevated temperature (e.g., 60 °C). |
| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and store at room temperature or elevated temperature (e.g., 60 °C). |
| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide and store at room temperature, protected from light. |
| Photolytic Degradation | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). |
| Thermal Degradation | Store the solid compound at an elevated temperature (e.g., 80 °C) in a controlled temperature oven. |
Analytical Method
A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. A typical method would involve:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting a forced degradation study.
Conclusion
This compound is a crucial building block in drug discovery, and a comprehensive understanding of its stability is paramount. This guide provides an overview of its predicted degradation profile based on the known chemical principles of its constituent moieties. The primary degradation pathway is anticipated to be the acid-catalyzed cleavage of the Boc protecting group. The strained azetidine ring may also be susceptible to degradation under harsh conditions. The provided experimental protocols offer a framework for conducting forced degradation studies to confirm these predictions and to develop robust, stability-indicating analytical methods. Further experimental work is required to fully elucidate the specific degradation products and their kinetics of formation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound = 98.0 TLC 142253-55-2 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: Peptide Coupling of 1-Boc-azetidine-3-carboxylic Acid
Introduction
1-Boc-azetidine-3-carboxylic acid is a constrained, non-proteinogenic amino acid increasingly utilized in drug discovery and peptide chemistry.[1][2] Its rigid four-membered ring structure can impart unique conformational properties to peptides, enhancing metabolic stability and receptor-binding affinity.[3] However, the steric hindrance and unique geometry of this cyclic β-amino acid analogue can present challenges for standard peptide bond formation.
These application notes provide a comparative overview of common peptide coupling protocols and detailed experimental procedures for the efficient incorporation of this compound into peptide chains. The information is intended for researchers, chemists, and professionals in peptide synthesis and drug development.
Comparison of Common Coupling Protocols
The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions like racemization.[4][5] For this compound, the selection depends on the coupling partner's steric hindrance, the scale of the reaction, and cost considerations. Below is a summary of widely used methods.
| Coupling Reagent System | Common Base | Typical Solvent(s) | Key Characteristics & Considerations |
| HATU / HBTU | DIPEA, TEA | DMF, NMP | High Efficiency: Uronium/aminium salt-based reagents are highly reactive and fast, often completing reactions in minutes to a few hours.[5][6] Low Racemization: Especially HATU, which is based on HOAt, is excellent at suppressing racemization.[6] Considerations: Can be more expensive. Excess reagent can cap the free amine.[6][7] Requires two equivalents of base for activation.[6] |
| EDC / HOBt | DIPEA, NMM | DCM, DMF, MeCN | Versatile & Common: A carbodiimide-based method widely used in both solution and solid-phase synthesis.[6][8] Water-Soluble Byproduct: The urea byproduct from EDC is water-soluble, simplifying purification via aqueous workup.[6] Considerations: Reactions can be sluggish with sterically hindered partners.[9] HOBt is explosive in its anhydrous form and its availability is increasingly restricted.[5] |
| DIC / HOBt | (Often base-free) | DCM, DMF | Solid-Phase Preference: The diisopropylurea byproduct of DIC is soluble in common organic solvents like DCM and DMF, making it suitable for solid-phase peptide synthesis (SPPS) where byproducts must be washed away.[5][6] Cost-Effective: Generally less expensive than uronium/phosphonium reagents. Considerations: The soluble urea can complicate purification in solution-phase synthesis. |
| PyBOP | DIPEA, NMM | DMF, DCM | Reduced Carcinogenic Risk: A phosphonium salt-based alternative to the original BOP reagent that avoids the formation of the carcinogenic byproduct HMPA.[4][5] High Yields: Effective for hindered couplings and less prone to side reactions than carbodiimides alone.[4] Considerations: Can be more expensive than carbodiimide methods. |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for solution-phase coupling of this compound to a generic primary or secondary amine (H-Amine).
Protocol 1: HATU-Mediated Amide Coupling
This method is highly efficient and recommended for difficult or sterically hindered couplings.
Materials:
-
This compound (1.0 eq)
-
Amine component (H-Amine) (1.0 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 5-10 minutes to allow for pre-activation.
-
Add the amine component (1.0 eq) to the mixture.
-
Add DIPEA (2.0 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature. Monitor progress using TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method with a straightforward workup for removing the urea byproduct.
Materials:
-
This compound (1.0 eq)
-
Amine component (H-Amine) (1.0 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a stirred solution of this compound (1.0 eq), the amine component (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, cool the flask to 0 °C in an ice bath.[8]
-
Add EDC·HCl (1.2 eq) portion-wise to the cold solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (or 5% citric acid), saturated aqueous sodium bicarbonate, and brine to remove unreacted starting materials and byproducts.[8]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude material via flash chromatography.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the peptide coupling of this compound in a solution-phase synthesis.
Caption: A generalized workflow for solution-phase peptide coupling reactions.
Troubleshooting and Key Considerations
-
Low Yield: If coupling yields are low, consider switching to a more powerful coupling reagent like HATU or PyBOP, especially if the amine component is sterically hindered. Ensure all reagents are high-purity and solvents are anhydrous.
-
Side Reactions: While the alpha-carbon of this compound is not a stereocenter, racemization can be a concern for other chiral amino acids in the sequence. Using additives like HOBt or HOAt (as part of HATU) is crucial to suppress this side reaction.[4][6]
-
Purification: The byproducts of coupling reactions can sometimes be difficult to separate from the desired product. The choice of reagent can simplify this; for instance, the water-soluble urea from EDC is easily removed with an aqueous wash.[6] For DIC, the urea byproduct is soluble in organic solvents and must be removed chromatographically.[6]
-
Reagent Stability: Coupling reagents, especially uronium and phosphonium salts, can be moisture-sensitive. Store them in a desiccator under an inert atmosphere and handle them quickly in a dry environment.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of 1-Boc-azetidine-3-carboxylic Acid Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-azetidine-3-carboxylic acid and its derivatives. The choice of deprotection method is critical to ensure high yield and purity of the final product, particularly in the context of peptide synthesis and drug development where the integrity of the azetidine ring is paramount.
The Boc group is a widely used amine protecting group due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][4] However, for substrates containing other acid-sensitive functional groups, milder or alternative methods may be required.[3]
Comparative Summary of Boc Deprotection Methods
The following table summarizes common methods for the deprotection of Boc-protected amines and amino acids, with conditions adaptable for this compound.
| Method | Reagents & Solvents | Typical Reaction Time | Typical Temperature | Yield Range | Key Considerations |
| Standard Acidic | |||||
| Trifluoroacetic Acid (TFA) | 25-55% TFA in Dichloromethane (DCM)[3][5] | 30 min - 2 hours | Room Temperature | >90% | Highly effective and common method.[3] TFA is volatile, simplifying work-up.[1] May require scavengers for sensitive residues to prevent side reactions.[4] |
| Hydrogen Chloride (HCl) | 4M HCl in 1,4-Dioxane[3][4] | 30 min - 2 hours | Room Temperature | >95% | Fast, efficient, and selective.[4][6] The product is isolated as the hydrochloride salt.[3] |
| Milder Acidic | |||||
| Oxalyl Chloride/Methanol | Oxalyl Chloride in Methanol | 1 - 4 hours | Room Temperature | High | Milder alternative to strong acids.[2][3] |
| p-Toluenesulfonic Acid (pTSA) | Choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) | 10 - 30 min | Room Temperature | Excellent | An environmentally friendly option.[7] |
| Alternative Methods | |||||
| High-Temperature Ionic Liquid | Thermally stable ionic liquid with optional TFA or water | 10 min - 2.5 hours | 110-150°C | High | Rapid deprotection at elevated temperatures.[8] |
| Water-Mediated | Water | 1 - 6 hours | Reflux | Excellent | An environmentally friendly, reagent-free method.[9] |
Experimental Workflows and Logical Relationships
The general workflow for Boc deprotection involves dissolution of the protected substrate, addition of the deprotecting agent, reaction monitoring, and finally, work-up and isolation of the deprotected product.
Caption: General experimental workflow for the Boc deprotection of this compound derivatives.
The underlying chemical transformation involves the acid-catalyzed cleavage of the tert-butyl carbamate.
Caption: Simplified reaction pathway for acid-catalyzed Boc deprotection.
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the this compound derivative in anhydrous DCM (concentration range of 0.1 to 0.5 M) in a round-bottom flask.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution to achieve a 50% TFA/DCM mixture.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Co-evaporation with a solvent like toluene can be performed to help remove residual TFA.[3] The product is typically obtained as the TFA salt.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is also very common and provides the product as a hydrochloride salt, which can be advantageous for subsequent steps.
Materials:
-
This compound derivative
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound derivative in a minimal amount of 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution.[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3] The reaction is often quick, and a precipitate of the hydrochloride salt may form.[10]
-
Monitor the reaction for completeness using TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
The resulting solid can be triturated with a solvent like diethyl ether or ethyl acetate to afford the pure hydrochloride salt.[4][10]
Protocol 3: Milder Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates that may be sensitive to strong acids like TFA and HCl.
Materials:
-
This compound derivative
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
-
Dry round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the this compound derivative (1 equivalent) in anhydrous methanol.[2][3]
-
Stir the solution at room temperature.
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase may be observed.[2][3]
-
Continue stirring at room temperature for 1-4 hours, depending on the substrate.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected product, typically as its hydrochloride salt.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for the Incorporation of 1-Boc-azetidine-3-carboxylic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the successful incorporation of 1-Boc-azetidine-3-carboxylic acid into peptidomimetic structures. The inclusion of this constrained amino acid analog offers a valuable strategy for modifying peptide conformation, enhancing proteolytic stability, and potentially improving biological activity.
Introduction
This compound is a non-proteinogenic, cyclic amino acid that serves as a unique building block in the design of peptidomimetics. Its rigid, four-membered ring structure imparts significant conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological function. Furthermore, the azetidine ring can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drug candidates.[1][2] This document outlines both solid-phase and solution-phase methodologies for the efficient incorporation of this valuable synthetic amino acid.
Key Advantages of Incorporating this compound:
-
Conformational Rigidity: The azetidine ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures.
-
Induction of β-Turns: The constrained nature of the azetidine ring makes it a potent inducer of β-turn conformations, which are critical for molecular recognition in many biological processes.[2]
-
Enhanced Proteolytic Stability: The unnatural azetidine-containing amide bond can be less susceptible to cleavage by proteases, leading to an extended in vivo half-life of the peptidomimetic.[1]
-
Novel Structural Scaffolds: Incorporation of this building block allows for the creation of novel peptide architectures with potentially improved biological activities.
Data Presentation
Table 1: Recommended Coupling Reagents and Conditions for this compound
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Notes |
| HBTU | HOBt | DIPEA | DMF | 2 - 4 hours | Highly efficient with minimal racemization. Excess reagent can lead to capping of the N-terminus. |
| HATU | HOAt | DIPEA/Collidine | DMF | 1 - 2 hours | Generally faster and more efficient than HBTU, especially for sterically hindered couplings. |
| PyBOP | HOBt | DIPEA | DMF/DCM | 2 - 4 hours | Byproducts are less hazardous than those from BOP. Rapid coupling reactions.[3] |
| DCC | HOBt | - | DCM (Solution Phase) | 4 - 12 hours | Cost-effective for solution-phase synthesis. Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered. Not recommended for solid-phase synthesis.[4] |
| DIC | HOBt | - | DMF (Solid Phase) | 2 - 6 hours | A suitable carbodiimide for solid-phase synthesis as the diisopropylurea byproduct is more soluble.[3] |
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DCC: N,N'-Dicyclohexylcarbodiimide, DIC: N,N'-Diisopropylcarbodiimide, HOBt: Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, DIPEA: N,N'-Diisopropylethylamine, DMF: Dimethylformamide, DCM: Dichloromethane.
Table 2: Comparative Cyclization Yields of Azetidine-Modified vs. Unmodified Peptides
| Peptide Sequence | Modification | Cyclization Yield (%) | Reference |
| Linear Tetrapeptide Precursor 1 | None | ~15% | [1] |
| Linear Tetrapeptide Precursor 1 | 3-Aminoazetidine | ~60-75% | [1] |
| Linear Hexapeptide Precursor 2 | None | Not Reported (difficult) | [1] |
| Linear Hexapeptide Precursor 2 | 3-Aminoazetidine | Improved Yields | [1] |
Note: While this data is for the related 3-aminoazetidine, it strongly suggests the turn-inducing properties of the azetidine ring can significantly improve macrocyclization efficiency.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using Boc chemistry.
1. Resin Preparation:
- Start with a suitable resin for Boc-SPPS, such as Merrifield or PAM resin.
- Swell the resin in Dichloromethane (DCM) for 30 minutes.
2. N-terminal Boc Deprotection:
- Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
- Drain and treat with 50% TFA in DCM for 20-30 minutes.[5]
- Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
3. Neutralization:
- Treat the resin with 5-10% N,N'-Diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes.
- Wash the resin with DCM (5x).
4. Coupling of this compound:
- Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the neutralized resin.
- Agitate the reaction vessel for 2-4 hours at room temperature.
- Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
5. Capping (Optional):
- If the coupling is incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
6. Washing:
- Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
- Dry the resin under vacuum.
7. Cleavage and Deprotection:
- For peptides on PAM resin, use anhydrous Hydrogen Fluoride (HF) with a scavenger cocktail (e.g., anisole). This is a hazardous procedure and requires specialized equipment and safety precautions.
- Alternatively, for some linkers, a "low and high" TFA cleavage protocol can be employed.
- For linkers sensitive to milder acids, a solution of TFA with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT) can be used. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).[6]
- Stir the resin in the cleavage cocktail for 2-4 hours at room temperature.
- Filter the resin and wash with fresh TFA.
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide under vacuum.
8. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.[7][8]
Protocol 2: Solution-Phase Dipeptide Synthesis
This protocol describes the synthesis of a dipeptide containing this compound in solution.
1. Protection of the C-terminal Amino Acid:
- Protect the carboxylic acid of the C-terminal amino acid as a methyl or benzyl ester. For example, react the amino acid with methanol or benzyl alcohol in the presence of a catalyst like thionyl chloride or an acid catalyst.
2. Coupling Reaction:
- Dissolve this compound (1 equivalent) and the C-terminally protected amino acid (1 equivalent) in an appropriate solvent such as DCM or DMF.
- Add HOBt (1.1 equivalents).
- Cool the mixture to 0°C in an ice bath.
- Add DCC (1.1 equivalents) portion-wise while stirring.
- Allow the reaction to warm to room temperature and stir for 4-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
- Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
- Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude dipeptide by flash column chromatography on silica gel.
4. Deprotection:
- Boc Deprotection: Treat the purified dipeptide with a solution of TFA in DCM (e.g., 20-50%) or 4M HCl in dioxane to remove the Boc protecting group.[9]
- Ester Deprotection: Saponify the methyl ester using LiOH or NaOH in a mixture of THF/water. Remove the benzyl ester by catalytic hydrogenation (e.g., H2, Pd/C).
Visualizations
Experimental Workflows
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Solution-Phase Dipeptide Synthesis Workflow.
Logical Relationships
Caption: Benefits of Azetidine Acid Incorporation.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
The Rising Star in Drug Design: 1-Boc-Azetidine-3-Carboxylic Acid as a Constrained Amino Acid Analog
For Immediate Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
In the quest for more potent and specific therapeutics, drug designers are increasingly turning to constrained amino acid analogs to enhance the properties of peptide-based drugs. Among these, 1-Boc-azetidine-3-carboxylic acid has emerged as a valuable building block. Its rigid four-membered ring structure imparts conformational constraints on peptides, leading to improved metabolic stability, enhanced binding affinity, and better target selectivity. This document provides detailed application notes and protocols for the use of this compound in drug design, with a focus on its application in oncology and potential in neurological disorders.
Introduction to this compound in Peptidomimetics
This compound is a non-proteinogenic amino acid characterized by a four-membered azetidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This unique structure serves as a rigid scaffold when incorporated into peptide chains, restricting the conformational flexibility of the resulting peptidomimetic.[1][2] This conformational constraint can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus enhancing binding affinity.[3] Furthermore, the unnatural azetidine ring can confer resistance to enzymatic degradation, a common challenge with linear peptides, thereby improving their pharmacokinetic profiles.[4]
The Boc protecting group makes this amino acid particularly suitable for solid-phase peptide synthesis (SPPS), a widely used technique for the artificial synthesis of peptides.[5][6]
Applications in Drug Design
The unique properties of this compound make it a valuable tool in the development of novel therapeutics, particularly in the fields of oncology and neurological disorders.[1]
Oncology: Targeting Signal Transduction Pathways
In cancer therapy, the development of inhibitors targeting protein-protein interactions (PPIs) within oncogenic signaling pathways is a key strategy.[7][8] Peptidomimetics containing this compound have shown promise in this area. For instance, novel azetidine-based compounds have been developed as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in the JAK/STAT signaling pathway that is often overactive in various cancers, including triple-negative breast cancer (TNBC).
Below is a table summarizing the in vitro activity of representative azetidine-based STAT3 inhibitors.
| Compound | Target | Assay | IC50 (µM) | Cell Line |
| H172 (9f) | STAT3 | In vitro activity | 0.98 | TNBC |
| H182 | STAT3 | In vitro activity | 0.38 | TNBC |
Data sourced from a study on novel azetidine-based STAT3 inhibitors.
The incorporation of the azetidine moiety contributes to the high potency of these inhibitors by providing a rigid scaffold that can be further functionalized to interact with key residues in the STAT3 protein.
Neurological Disorders: Potential Therapeutic Avenues
While specific quantitative data for peptides containing this compound in neurological disorders is not yet widely available, the principles of constrained peptide design hold significant promise for this therapeutic area. Neurodegenerative diseases like Alzheimer's and Parkinson's are often characterized by protein misfolding and aggregation.[2][9] Peptidomimetics can be designed to interfere with these pathological processes.
For example, in Alzheimer's disease, peptides could be developed to inhibit the aggregation of amyloid-beta (Aβ) peptides or the hyperphosphorylation of tau protein.[5][10] The conformational rigidity imparted by the azetidine ring could lead to peptidomimetics with high affinity and specificity for the monomeric or oligomeric forms of Aβ, thereby preventing the formation of toxic aggregates.
In Parkinson's disease, research has focused on the aggregation of α-synuclein.[9] Constrained peptides could be designed to stabilize the native conformation of α-synuclein or to block the sites involved in its aggregation. The brain-gut axis is also being explored as a therapeutic target in Parkinson's disease, with brain-gut peptides showing neuroprotective effects.[11] The enhanced stability of azetidine-containing peptides could make them suitable candidates for modulating these pathways.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy.
Materials:
-
Merrifield resin or PAM resin[6]
-
This compound
-
Other Boc-protected amino acids with appropriate side-chain protection
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Scavengers (e.g., anisole, thioanisole) for cleavage
-
Anhydrous hydrogen fluoride (HF) for cleavage from Merrifield resin
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin if it is pre-loaded with an Fmoc-protected amino acid.
-
Couple the C-terminal Boc-amino acid to the resin using a suitable coupling agent.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash thoroughly with DCM.[6]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DCM. Wash with DCM.
-
Amino Acid Coupling: Dissolve the next Boc-protected amino acid (including this compound) and the coupling reagent in a suitable solvent (e.g., DMF/DCM) and add to the resin. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a ninhydrin test.
-
Washing: Wash the resin extensively with DCM and DMF.
-
-
Cleavage and Deprotection:
-
After the final coupling step, treat the resin with a cleavage cocktail. For Merrifield resin, this is typically anhydrous HF with scavengers. For PAM resin, a similar strong acid cleavage is used.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
-
Protocol 2: In Vitro STAT3 Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized azetidine-containing compounds against STAT3.
Materials:
-
Purified, active STAT3 protein
-
Azetidine-containing test compounds
-
A suitable substrate for STAT3 (e.g., a fluorescently labeled peptide)
-
Assay buffer
-
ATP
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a dilution series of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
In a microplate, add the assay buffer, STAT3 protein, and the test compound at various concentrations.
-
Incubate for a predetermined time to allow for inhibitor binding.
-
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate peptide and ATP.
-
Signal Detection: After a set incubation period, measure the signal (e.g., fluorescence) which corresponds to the extent of substrate phosphorylation.
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Pharmacokinetic Study in Rodents
This protocol provides a general outline for assessing the pharmacokinetic properties of a novel azetidine-containing peptide.
Materials:
-
Test peptide
-
Suitable vehicle for administration (e.g., saline)
-
Rodent model (e.g., mice or rats)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer the test peptide to the animals via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose.[12]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.[12]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[12]
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test peptide in plasma.
-
Analyze the plasma samples to determine the peptide concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[12]
-
Conclusion
This compound is a powerful tool in the arsenal of medicinal chemists for the design of next-generation peptide-based therapeutics. Its ability to impart conformational rigidity leads to peptidomimetics with enhanced stability, potency, and selectivity. The provided application notes and protocols offer a starting point for researchers to explore the potential of this constrained amino acid analog in their own drug discovery programs, with the promise of developing novel treatments for a range of diseases, from cancer to neurological disorders.
References
- 1. A new peptide may hold potential as an Alzheimer’s treatment | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 2. mdpi.com [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptides as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. αvβ3 Integrin-Targeted Peptide/Peptidomimetic-Drug Conjugates: In-Depth Analysis of the Linker Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptidomimetics Activating the Proteasome: A New Perspective for Parkinson’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Bioactive Peptides and Their Potential Use for the Prevention of Diseases Associated with Alzheimer [jscimedcentral.com]
- 11. Neuroprotective Effects of Brain-Gut Peptides: A Potential Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Boc-azetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds derived from the versatile building block, 1-Boc-azetidine-3-carboxylic acid. This starting material is of significant interest in medicinal chemistry due to the prevalence of the azetidine motif in bioactive molecules. The following protocols offer pathways to synthesize 1,3,4-oxadiazoles, 1,2,4-triazole-3-thiones, pyrazoles, and thiazoles, all featuring the 1-Boc-azetidin-3-yl moiety.
Introduction
Azetidine-containing compounds are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and three-dimensional character. This compound serves as a readily available and versatile starting material for the elaboration into more complex heterocyclic systems, which are themselves important pharmacophores. The Boc-protecting group allows for controlled reactions and can be readily removed under acidic conditions for further functionalization.
Synthesis of 2-(1-Boc-azetidin-3-yl)-1,3,4-oxadiazole
The synthesis of 2-(1-Boc-azetidin-3-yl)-1,3,4-oxadiazole can be achieved through the formation of an acyl hydrazide intermediate followed by cyclization.
Experimental Workflow
Applications of 1-Boc-azetidine-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-azetidine-3-carboxylic acid is a versatile and highly valued building block in modern medicinal chemistry. Its rigid, four-membered ring structure offers a unique conformational constraint that can significantly impact the biological activity and pharmacokinetic properties of a molecule. This constrained scaffold serves as a valuable tool for medicinal chemists to fine-tune the three-dimensional arrangement of functional groups, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the azetidine ring is often employed as a bioisostere for other cyclic systems, such as proline, to modulate physicochemical properties and improve drug-like characteristics.
These application notes provide a comprehensive overview of the utility of this compound in drug discovery, with a focus on its application in the development of enzyme inhibitors. Detailed experimental protocols for the synthesis and evaluation of compounds derived from this building block are also presented.
Application 1: Development of Potent and Selective STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, and angiogenesis.[1] Consequently, the development of small molecule inhibitors of STAT3 is a promising therapeutic strategy. This compound has been successfully utilized as a scaffold to generate potent and selective STAT3 inhibitors.
Rationale for Use
The azetidine ring in these inhibitors serves to orient the appended functionalities in a precise manner to interact with key residues in the SH2 domain of STAT3, thereby disrupting the STAT3:STAT3 dimerization that is essential for its activation. The carboxylic acid moiety, or a bioisosteric replacement, is crucial for interacting with the phosphotyrosine binding pocket.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of a series of azetidine-based STAT3 inhibitors compared to known inhibitors. The data highlights the potent and selective nature of these compounds.
| Compound | Target | IC50 (STAT3 DNA Binding) | EC50 (Cell Viability, MDA-MB-231) | Selectivity (STAT1/STAT5 IC50) | Reference |
| H182 | STAT3 | 0.38 µM | 1.0 µM | >15.8 µM | [2][3] |
| H172 (9f) | STAT3 | 0.98 µM | 1.9 µM | >15.8 µM | [2][3] |
| H120 (8e) | STAT3 | 1.75 µM | - | >18 µM | [2] |
| H105 (8f) | STAT3 | 2.07 µM | - | >18 µM | [2] |
| 5a | STAT3 | 0.55 µM | - | >18 µM | [4][5] |
| 5o | STAT3 | 0.38 µM | - | >20 µM | [4] |
| 8i | STAT3 | 0.34 µM | - | >18 µM | [5] |
| 7g | STAT3 | - | 0.9 µM | - | [5][6] |
| 9k | STAT3 | - | 1.1 µM | >20 µM | [4] |
| Napabucasin | STAT3 Pathway | - | 1.8 µM | Non-selective | [4] |
| Stattic | STAT3 | - | - | - | [1] |
Thermodynamic Parameters of Binding to STAT3:
Isothermal titration calorimetry has confirmed the direct and high-affinity binding of azetidine-based inhibitors to the STAT3 protein.
| Compound | KD | ΔH (kJ/mol) | -TΔS (kJ/mol) | ΔG (kJ/mol) | Reference |
| 7g | 880 nM | -22.7 | -11.9 | -34.6 | [6] |
| 9k | 960 nM | -20.8 | -13.6 | -34.4 | [6] |
| H182 | 1.97 µM | -17.4 | -15.2 | -32.6 | [3] |
Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for the azetidine-based inhibitors.
Caption: STAT3 signaling pathway and inhibitor action.
Application 2: Bioisosteric Replacement of Proline
The azetidine-3-carboxylic acid scaffold is frequently used as a constrained analog and bioisostere of proline.[7] The smaller ring size of azetidine imposes a different conformational preference on peptide backbones compared to the five-membered ring of proline. While proline tends to induce β-turns, azetidine residues favor the formation of γ-turns.[8][9] This subtle structural change can have a profound impact on the biological activity of peptides and peptidomimetics, offering a strategy to modulate receptor binding and enzymatic stability.
Rationale for Use
Replacing proline with azetidine-3-carboxylic acid can:
-
Alter the peptide backbone conformation to better fit a target's binding site.
-
Improve metabolic stability by modifying the susceptibility to proteases.
-
Fine-tune physicochemical properties such as solubility and lipophilicity.
While extensive quantitative data directly comparing the biological activities of proline-containing versus azetidine-3-carboxylic acid-containing analogs in the public domain is limited, the principle has been applied in numerous drug discovery programs. The conformational differences are well-documented and provide a strong rationale for this bioisosteric replacement.[8][9]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of an azetidine-based STAT3 inhibitor and its evaluation in a key biological assay.
Protocol 1: Synthesis of an Azetidine-based STAT3 Inhibitor
This protocol describes the synthesis of a representative (R)-azetidine-2-carboxamide STAT3 inhibitor via amide coupling of (R)-1-Boc-azetidine-2-carboxylic acid with a substituted aniline, followed by N-acylation and Boc-deprotection.
Caption: Synthetic workflow for an azetidine-based inhibitor.
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the substituted aniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected azetidine amide.
Step 2: N-Boc Deprotection
-
Dissolve the Boc-protected azetidine amide (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM (v/v, 0.1 M).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the amine.
-
Collect the solid by filtration and wash with diethyl ether.
-
To obtain the free amine, dissolve the salt in DCM and wash with saturated aqueous NaHCO3. Dry the organic layer and concentrate to yield the deprotected intermediate.
Step 3: Final N-Acylation
-
Dissolve the deprotected azetidine amide (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final STAT3 inhibitor.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
This protocol describes the evaluation of the inhibitory activity of the synthesized compounds on the DNA-binding ability of STAT3 using a non-radioactive EMSA.
Caption: Workflow for the Electrophoretic Mobility Shift Assay.
Materials:
-
Nuclear extracts from cells with activated STAT3 (e.g., v-Src transformed NIH3T3 cells).
-
Biotin-labeled, double-stranded high-affinity sis-inducible element (hSIE) DNA probe.
-
Unlabeled hSIE probe (for competition).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) non-specific competitor DNA.
-
Synthesized inhibitor compounds.
-
Non-denaturing polyacrylamide gel (5-6%).
-
TBE buffer (Tris/Borate/EDTA).
-
Nylon membrane.
-
Streptavidin-HRP conjugate and chemiluminescent substrate.
Procedure:
-
Prepare Binding Reactions: In separate microcentrifuge tubes, combine the following on ice:
-
Binding buffer.
-
Poly(dI-dC).
-
Nuclear extract (5-10 µg).
-
Varying concentrations of the inhibitor compound (or vehicle control).
-
-
Incubation with Inhibitor: Incubate the reactions for 20-30 minutes at room temperature to allow the inhibitor to bind to STAT3.
-
Add Labeled Probe: Add the biotin-labeled hSIE probe to each reaction tube.
-
Binding Incubation: Incubate for an additional 20 minutes at room temperature to allow STAT3-DNA binding.
-
Gel Electrophoresis:
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100-150 V until the dye front is near the bottom.
-
-
Transfer: Transfer the protein-DNA complexes from the gel to a positively charged nylon membrane.
-
Crosslinking: Crosslink the DNA to the membrane using a UV crosslinker.
-
Detection:
-
Block the membrane and then incubate with a streptavidin-HRP conjugate.
-
Wash the membrane and add a chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Visualize the bands using a chemiluminescence imaging system.
-
The shifted band represents the STAT3-DNA complex. A decrease in the intensity of this band in the presence of the inhibitor indicates inhibition of DNA binding.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
-
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its application in the development of potent and selective STAT3 inhibitors, as well as its use as a proline bioisostere, demonstrates its significant potential in the design of novel therapeutics. The provided protocols offer a practical guide for the synthesis and evaluation of compounds derived from this valuable scaffold, enabling researchers to further explore its utility in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: The Role of 1-Boc-azetidine-3-carboxylic acid in Developing Treatments for Neurological Disorders
Introduction
1-Boc-azetidine-3-carboxylic acid is a versatile heterocyclic building block crucial in modern medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional azetidine ring offers a unique structural scaffold that medicinal chemists can exploit to design compounds with improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability.[1] This compound is particularly significant in the development of novel therapeutics for central nervous system (CNS) disorders, primarily serving as a key intermediate in the synthesis of inhibitors for the glycine transporter 1 (GlyT1).[3]
Core Application: Development of Glycine Transporter 1 (GlyT1) Inhibitors
The primary application of this compound in neuroscience is in the synthesis of GlyT1 inhibitors, which are being investigated for treating schizophrenia, cognitive deficits, and other neurological conditions.[4][5]
Therapeutic Rationale: Targeting the Glutamatergic System
Glycine is an essential co-agonist for the N-methyl-D-aspartate receptor (NMDAR), a key receptor in the glutamatergic system which is fundamental for learning, memory, and synaptic plasticity.[4][6] Hypofunction of the NMDAR has been strongly implicated in the pathophysiology of schizophrenia.[7][8]
The glycine transporter 1 (GlyT1), predominantly located on glial cells surrounding synapses, is responsible for clearing glycine from the synaptic cleft, thereby regulating its concentration.[6][9][10] By inhibiting GlyT1, the extracellular concentration of glycine increases, leading to enhanced NMDAR activation. This modulation of glutamatergic neurotransmission is a promising therapeutic strategy for disorders characterized by NMDAR hypofunction.[4]
Below is a diagram illustrating the mechanism of action for GlyT1 inhibitors at a glutamatergic synapse.
Caption: Signaling at a glutamatergic synapse and the action of a GlyT1 inhibitor.
Synthetic Utility and Workflow
The azetidine ring from this compound provides a constrained scaffold that can be elaborated into potent and selective GlyT1 inhibitors. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions at other positions before its removal under acidic conditions to expose the nitrogen for further modification.
A generalized workflow for synthesizing azetidine-based GlyT1 inhibitors is depicted below.
Caption: Generalized synthetic workflow for azetidine-based GlyT1 inhibitors.
Quantitative Data: In Vivo Efficacy of an Azetidine-Based GlyT1 Inhibitor
Research has led to the development of specific azetidine-based GlyT1 inhibitors with promising in vivo activity. "Compound 26" is one such example that has demonstrated memory-enhancing properties in preclinical models.[3]
Table 1: Summary of In Vivo Data for Compound 26
| Parameter | Species | Model | Dose | Outcome | Reference |
|---|---|---|---|---|---|
| Glycine Levels | In Vivo (unspecified) | CSF Glycine Measurement | Not Specified | Elevated CSF glycine levels | [3] |
| Receptor Occupancy | Rat | In Vivo Receptor Occupancy | Not Specified | Potency comparable to Bitopertin | [3] |
| Memory Enhancement | Rat | Novel Object Recognition (NOR) | 0.03 mg/kg (single dose) | Significant enhancement of memory | [3] |
| Memory Enhancement | Rat | Contextual Fear Conditioning (cFC) | 0.01-0.03 mg/kg (4 QD doses) | Significant enhancement of memory |[3] |
Experimental Protocols
Detailed methodologies are critical for the evaluation of novel GlyT1 inhibitors. Below are representative protocols for assessing the in vivo effects of a compound like the azetidine-based "Compound 26".
Protocol 1: Novel Object Recognition (NOR) Task
Objective: To assess the effect of a test compound on non-spatial, recognition memory in rodents.
Materials:
-
Test Compound (e.g., Compound 26)
-
Vehicle solution
-
Adult male rats (e.g., Sprague-Dawley)
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (Familiar Objects, e.g., small glass bottles)
-
One set of different objects (Novel Objects, e.g., small metal cubes)
-
Video tracking software
Procedure:
-
Habituation Phase (Day 1):
-
Allow each rat to freely explore the empty arena for 10 minutes to acclimate to the environment.
-
-
Familiarization/Training Phase (Day 2):
-
Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage) 60 minutes before the training session.
-
Place two identical "Familiar Objects" in opposite corners of the arena.
-
Place a rat in the center of the arena and allow it to explore the objects for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object within a 2 cm distance.
-
-
Test Phase (Day 3 - 24 hours after Training):
-
Administer the test compound or vehicle 60 minutes before the test session.
-
Replace one of the familiar objects with a "Novel Object". The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object, suggesting intact memory.
-
Compare the DI between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Protocol 2: Synthesis of an Azetidine-Based Inhibitor (General)
Objective: To synthesize a GlyT1 inhibitor using this compound as a starting material. This is a generalized protocol based on common synthetic routes.
Materials:
-
This compound
-
Amine (R-NH₂)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, DCM)
-
Deprotection agent (e.g., Trifluoroacetic acid - TFA)
-
Sulfonyl chloride or alkyl halide (R'-SO₂Cl or R'-X)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the Boc-protected amide intermediate.
-
-
Boc Deprotection:
-
Dissolve the intermediate from Step 1 in DCM.
-
Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude amine salt.
-
-
N-Functionalization (e.g., Sulfonylation):
-
Dissolve the amine salt from Step 2 in DCM.
-
Add a base such as triethylamine or DIPEA (3.0 eq).
-
Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Perform an aqueous workup and purify the final compound by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Broader Applications and Future Directions
While the development of GlyT1 inhibitors is a major focus, the azetidine scaffold derived from this compound is also being explored for other neurological targets. For instance, azetidine derivatives have been synthesized and evaluated for neuroprotective activity and as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment.[11][12][13]
The structural rigidity and unique chemical space occupied by the azetidine ring make it a valuable component for designing ligands that can differentiate between closely related biological targets, a critical aspect of modern drug design.
Caption: Versatility of the azetidine scaffold for various neurological targets.
This compound is more than a simple chemical reagent; it is an enabling tool for the development of sophisticated CNS drug candidates. Its primary role in the construction of GlyT1 inhibitors highlights a key strategy in modern psychiatry and neurology: the precise modulation of neurotransmitter systems to correct underlying pathologies. The continued exploration of azetidine-based compounds promises to yield novel treatments for a range of challenging neurological and psychiatric disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurobiology of glycine transporters: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine transporters: essential regulators of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Schizophrenia: synthetic strategies and recent advances in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Critical Role for Glycine Transporters in Hyperexcitability Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A critical role for glycine transporters in hyperexcitability disorders [frontiersin.org]
- 11. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Multifunctional Agents for Potential Alzheimer’s Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Boc-azetidine-3-carboxylic acid in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-azetidine-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in the design and synthesis of novel therapeutics for cancer research. Its rigid, three-dimensional azetidine scaffold offers unique conformational constraints that can enhance binding affinity and selectivity to biological targets. The presence of the Boc (tert-butyloxycarbonyl) protecting group facilitates its incorporation into complex molecules through standard peptide coupling and other synthetic methodologies. These application notes provide an overview of the utility of this compound in developing two promising classes of anti-cancer agents: STAT3 inhibitors and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for the synthesis and preclinical evaluation of derivatives are also presented.
Application 1: Synthesis of Novel Azetidine-Based STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[1] Inhibition of STAT3 signaling is a validated strategy for cancer therapy. Azetidine-based compounds derived from this compound have been identified as potent and selective inhibitors of STAT3 activation.
Quantitative Data: In Vitro Efficacy of Azetidine-Based STAT3 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative azetidine-based compounds against STAT3 and various cancer cell lines.
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |
| H172 (9f) | STAT3 | EMSA | 0.98 | - | [2] |
| H182 | STAT3 | EMSA | 0.38 - 0.98 | - | [2] |
| H120 (8e) | STAT3 | EMSA | 1.75 | - | |
| H182 | STAT3 | STAT3 DNA-binding | 0.66 | MDA-MB-231 (Breast) | |
| H172 | STAT3 | STAT3 DNA-binding | 0.98 | MDA-MB-231 (Breast) | |
| H120 | STAT3 | STAT3 DNA-binding | 1.75 | MDA-MB-231 (Breast) | |
| H105 | STAT3 | STAT3 DNA-binding | 2.07 | MDA-MB-231 (Breast) |
Signaling Pathway: STAT3 Inhibition
The diagram below illustrates the canonical JAK-STAT signaling pathway and the mechanism of action of azetidine-based STAT3 inhibitors. These inhibitors typically prevent the dimerization of phosphorylated STAT3 monomers, thereby blocking their translocation to the nucleus and subsequent transcriptional activity.
Caption: STAT3 signaling pathway and point of inhibition.
Experimental Protocols
This protocol describes a representative synthesis of a key intermediate derived from this compound, which can be further elaborated to generate potent STAT3 inhibitors.
Workflow Diagram:
Caption: General synthetic workflow for STAT3 inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-amino-3-bromobenzotrifluoride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Amide Coupling:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the Boc-protected azetidine amide.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected azetidine amide (1.0 eq) in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting crude amine can be used in the next step without further purification or can be purified by crystallization or chromatography.
-
Materials:
-
Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231)
-
Azetidine-based test compounds
-
³²P-labeled high-affinity sis-inducible element (hSIE) probe
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)
-
Native polyacrylamide gel
-
Phosphorimager
Procedure:
-
Prepare nuclear extracts from the selected cancer cell line.
-
In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC) (1 µg), and varying concentrations of the azetidine-based inhibitor or vehicle control (DMSO).
-
Incubate the mixture at room temperature for 30 minutes.
-
Add the ³²P-labeled hSIE probe and incubate for another 20 minutes at room temperature.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the results using a phosphorimager to quantify the inhibition of STAT3-DNA binding.
Application 2: this compound as a Linker for PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can be used as a rigid linker component in PROTAC design, connecting the target protein ligand to the E3 ligase ligand.
PROTAC Workflow
The following diagram illustrates the general workflow for the design and synthesis of a PROTAC utilizing an azetidine-based linker.
Caption: PROTAC synthesis workflow with an azetidine linker.
Experimental Protocol: Generalized Synthesis of an Azetidine-Containing PROTAC
This protocol provides a general strategy for incorporating this compound into a PROTAC molecule.
Materials:
-
This compound
-
A suitable derivative of a protein of interest (POI) ligand with a reactive handle (e.g., an amine or carboxylic acid)
-
A suitable derivative of an E3 ligase ligand (e.g., a pomalidomide derivative) with a reactive handle
-
Coupling reagents (e.g., HATU, EDC/HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA)
Procedure:
-
Functionalization of the Azetidine Linker:
-
Couple a linker extension (e.g., an amino-PEG chain) to the carboxylic acid of this compound using standard amide coupling conditions.
-
-
Coupling to the POI Ligand:
-
Deprotect the Boc group on the azetidine nitrogen using TFA in DCM.
-
Couple the resulting free amine of the azetidine linker to the carboxylic acid of the POI ligand using standard amide coupling conditions.
-
-
Coupling to the E3 Ligase Ligand:
-
Alternatively, the carboxylic acid of the azetidine linker can be coupled to an amine-functionalized E3 ligase ligand. The synthetic strategy will depend on the available functional groups on the POI and E3 ligase ligands.
-
-
Purification:
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
-
Quantitative Data: Preclinical Efficacy of an Androgen Receptor (AR) PROTAC
| Compound | Target | Cell Line | DC50 (nM) | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| ARV-110 | Androgen Receptor | LNCaP | 1 | VCaP Xenograft | 109 (at 3 mg/kg) | [3] |
| ARV-110 | Androgen Receptor | VCaP | 1 | VCaP Xenograft | 109 (at 3 mg/kg) | [3] |
Conclusion
This compound is a valuable and versatile building block for the development of innovative cancer therapeutics. Its incorporation into small molecule inhibitors, such as those targeting STAT3, can lead to potent and selective compounds. Furthermore, its utility as a rigid linker in the design of PROTACs opens up new avenues for targeted protein degradation in oncology. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own cancer therapy research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
Troubleshooting & Optimization
Technical Support Center: 1-Boc-Azetidine-3-Carboxylic Acid Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-azetidine-3-carboxylic acid in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amide coupling of this compound?
A1: The most prevalent side reactions include:
-
Azetidine Ring-Opening: Due to the inherent strain of the four-membered ring (approximately 25.4 kcal/mol), the azetidine core is susceptible to nucleophilic attack and cleavage.[1] This can be initiated by harsh coupling reagents, acidic or basic conditions, and elevated temperatures.
-
Epimerization/Racemization: As with many chiral carboxylic acids, there is a risk of losing stereochemical integrity at the C3 position during activation and coupling. This is a known issue with many standard peptide coupling reagents, particularly carbodiimides when used without additives.
-
N-acylurea Formation: When using carbodiimide-based coupling reagents such as DCC or EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is unable to react with the amine, thus terminating the desired reaction pathway.
-
Low Coupling Efficiency due to Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group can sterically hinder the approach of the amine to the activated carboxylic acid, leading to incomplete or slow reactions.
Q2: How can I minimize azetidine ring-opening during coupling?
A2: To prevent ring-opening, consider the following strategies:
-
Choice of Coupling Reagent: Employ milder coupling reagents. Onium salt-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are generally preferred over more aggressive reagents.[1]
-
Temperature Control: Perform the coupling reaction at room temperature or below. Avoid heating the reaction mixture, as elevated temperatures can promote the decomposition of the strained ring.[1]
-
pH Control: Use non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) to neutralize acids generated during the reaction without promoting nucleophilic attack on the azetidine ring.
-
Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to potentially destabilizing conditions.[1]
Q3: Which coupling reagents are recommended for this compound?
A3: For coupling this strained cyclic amino acid, reagents known for high efficiency and low racemization are recommended.
-
HATU/HBTU: These uronium/aminium-based reagents are highly effective and generally provide fast reaction rates with minimal epimerization.[2] HATU is often considered superior to HBTU in reducing racemization.[2]
-
EDC/HOBt: This carbodiimide/additive combination is a cost-effective option. The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization and improve coupling efficiency.[2]
-
DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is known to cause very little epimerization and is particularly useful for sensitive amino acids.[2]
Troubleshooting Guides
Issue 1: Low Yield of Desired Amide Product and Presence of Unidentified Byproducts
Possible Cause: Azetidine ring-opening has occurred.
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
Temperature: Was the reaction heated? If so, repeat the reaction at room temperature (20-25°C) or cooled to 0°C.
-
Coupling Reagent: If a strong coupling reagent was used (e.g., DCC without additives), switch to a milder option like HATU or EDC/HOBt.[1]
-
Base: If a strong, nucleophilic base was used, switch to a non-nucleophilic base like DIPEA.
-
-
Modify the Protocol:
-
Decrease the reaction time. Monitor by LC-MS and quench the reaction upon consumption of the starting material.
-
Ensure anhydrous conditions, as water can hydrolyze activated intermediates and affect the overall reaction environment.
-
Issue 2: Presence of a Diastereomeric Impurity in the Product
Possible Cause: Epimerization at the C3 position of the azetidine ring.
Troubleshooting Steps:
-
Review the Coupling Reagent and Additives:
-
If using a carbodiimide (DCC, EDC), ensure that an epimerization-suppressing additive like HOBt or HOAt was included in equimolar amounts to the coupling reagent.
-
Consider switching to a coupling reagent known for low epimerization, such as HATU or DEPBT.[2]
-
-
Optimize the Reaction Conditions:
-
Temperature: Perform the reaction at a lower temperature (e.g., 0°C).
-
Base: Use a weaker base or reduce the amount of base used, as strong bases can promote epimerization.
-
Pre-activation Time: Minimize the time the carboxylic acid is activated before the addition of the amine. In-situ activation is often preferred.
-
Data Presentation
| Coupling Reagent | Typical Yield | Potential for Ring-Opening | Potential for Epimerization | Key Advantages & Disadvantages |
| HATU | High (>90%) | Low | Very Low | Advantages: High reactivity, low racemization rates, effective for hindered amino acids.[3] Disadvantages: Higher cost. |
| HBTU | High (>90%) | Low | Low | Advantages: Good balance of reactivity and cost.[3] Disadvantages: Slightly less effective than HATU at preventing racemization.[3] |
| EDC/HOBt | Good (70-90%) | Moderate | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed.[3] Disadvantages: Lower reactivity compared to onium salts.[3] |
| DCC/HOBt | Good (70-90%) | Moderate | Low to Moderate | Advantages: Inexpensive. Disadvantages: Dicyclohexylurea (DCU) byproduct is often difficult to remove. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for minimizing side reactions such as ring-opening and epimerization.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is observed by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the mixture in one portion.
-
Add DIPEA (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
References
Technical Support Center: Optimization of Coupling Conditions for 1-Boc-azetidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of 1-Boc-azetidine-3-carboxylic acid with various amines.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for coupling this compound?
A1: For a starting point, a widely used and generally effective condition involves using a carbodiimide coupling reagent such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) or DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure®. A common solvent is DMF (N,N-Dimethylformamide) or DCM (Dichloromethane), with a base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine). The reaction is typically carried out at room temperature.
Q2: Which factors can influence the success of the coupling reaction?
A2: Several factors can impact the efficiency of the coupling reaction, including the choice of coupling reagent, the presence and type of additive, the base, the solvent, the reaction temperature, and the reaction time. The steric hindrance of the amine coupling partner also plays a significant role.
Q3: How can I monitor the progress of my coupling reaction?
A3: Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress by observing the consumption of the starting materials. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis. For solid-phase synthesis, the Kaiser test can be used to detect the presence of free primary amines.
Q4: What are the common side reactions observed during the coupling of this compound?
A4: Common side reactions include:
-
Racemization: Loss of stereochemical integrity at the chiral center of the amino acid.[1][2]
-
N-acylurea formation: A side reaction when using carbodiimide reagents, which can be minimized with additives like HOBt.[1]
-
Guanidinylation: A side reaction that can occur with uronium or aminium-based coupling reagents like HBTU or HATU if an excess of the reagent is used or if the carboxylic acid activation is slow.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the coupling of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | - Use a more potent coupling reagent such as HATU or COMU®. - Ensure the coupling reagent is fresh and stored under anhydrous conditions. - Increase the equivalents of the coupling reagent. |
| Low nucleophilicity of the amine. | - Increase the reaction temperature. - Use a more activating coupling reagent. - Consider a different synthetic strategy if the amine is particularly electron-deficient. | |
| Poor solubility of reactants. | - Screen different solvents (e.g., DMF, NMP, DMSO) or use a co-solvent system.[1] | |
| Presence of Side Products | Racemization of the azetidine carboxylic acid. | - Add HOBt or HOAt to the reaction mixture.[1] - Lower the reaction temperature. - Use a non-nucleophilic base like DIPEA.[1] |
| Formation of N-acylurea byproduct (with carbodiimides). | - Add HOBt or HOAt to intercept the O-acylisourea intermediate.[1] | |
| Guanidinylation of the amine (with uronium/aminium reagents). | - Use a slight excess of the carboxylic acid relative to the coupling reagent. - Ensure efficient activation of the carboxylic acid before adding the amine. | |
| Incomplete Reaction | Steric hindrance from the amine or the azetidine ring. | - Increase the reaction time and/or temperature. - Use a more powerful coupling reagent like HATU or PyAOP.[4] - Use a less sterically hindered base. |
| Insufficient equivalents of reagents. | - Increase the equivalents of the coupling reagent and/or the amine. |
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Recommended Use Case |
| Carbodiimides | DCC, DIC, EDC | Readily available, cost-effective.[4] | Can lead to N-acylurea formation, potential for racemization without additives.[1][4] | General purpose, especially for less sterically hindered substrates. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High coupling efficiency, fast reaction rates.[4] | Can cause guanidinylation of the amine.[3] HATU is based on the potentially explosive HOAt. | Hindered couplings and when high efficiency is required. |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization.[5] | Byproducts can sometimes be difficult to remove. | Difficult couplings, including with N-methylated amino acids. |
| Other | T3P, COMU® | T3P has a good safety profile and easy workup. COMU® is highly efficient and avoids benzotriazole-based additives.[4] | May be more expensive than traditional reagents. | When avoiding benzotriazole-based reagents is desired or for challenging couplings. |
Experimental Protocols
Protocol 1: General Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) and DIPEA (2.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling for Hindered Amines using HATU
-
In a separate flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes.
-
Add the hindered amine (1.0 eq.) to the activated acid solution.
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or HPLC.
-
Work-up the reaction as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the coupling of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
References
troubleshooting low yield in the synthesis of 1-Boc-azetidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1-Boc-azetidine-3-carboxylic acid, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the common causes?
Low overall yield in this multi-step synthesis can arise from inefficiencies at various stages. The primary synthesis of the precursor, azetidine-3-carboxylic acid, is often challenging due to the strained nature of the four-membered azetidine ring.[1][2] Key areas to investigate include:
-
Inefficient Azetidine Ring Formation: The intramolecular cyclization to form the azetidine ring is entropically and enthalpically disfavored, making it susceptible to competing side reactions.[1]
-
Side Reactions During Decarboxylation: The decarboxylation step can be accompanied by elimination reactions, leading to the formation of acrylate byproducts.[3]
-
Suboptimal Boc Protection: Incomplete reaction or side reactions during the introduction of the Boc protecting group can reduce the yield of the desired product.
-
Purification Losses: The high water solubility of azetidine-3-carboxylic acid can lead to significant material loss during extraction and isolation steps.[3][4]
Q2: I am experiencing low yields during the Boc protection of azetidine-3-carboxylic acid. How can I optimize this step?
The Boc protection of the secondary amine in azetidine-3-carboxylic acid is a critical step. Low yields are often attributed to suboptimal reaction conditions.
-
Base Selection and Stoichiometry: A suitable base is crucial to deprotonate the carboxylic acid and the azetidinium intermediate. Triethylamine is commonly used.[5] Ensure at least two equivalents of the base are used to neutralize the acid and any acidic protons formed during the reaction.
-
Reaction Temperature: The reaction is typically carried out at room temperature. A mild exotherm may be observed upon the addition of di-tert-butyl dicarbonate (Boc₂O).[5] Maintaining a controlled temperature can prevent potential side reactions.
-
Solvent Choice: Methanol is a commonly used solvent for this reaction.[5] Ensure the starting materials are fully dissolved to achieve a homogeneous reaction mixture.
-
Reaction Time: The reaction is typically stirred for an extended period, such as 18 hours, to ensure completion.[5] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.
Q3: What are the potential side reactions during the synthesis of the azetidine-3-carboxylic acid precursor, and how can they be minimized?
The synthesis of the azetidine ring is prone to side reactions that can significantly impact the yield.
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other to form dimers or polymers.[1] This can be minimized by using high dilution conditions during the cyclization step.
-
Elimination Reactions: During decarboxylation of 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid, an elimination reaction can occur to form an acrylate byproduct.[3] Performing the decarboxylation with the benzyl group still attached can minimize this side reaction.[3]
-
Ring-Opening: The strained azetidine ring can be susceptible to opening under harsh reaction conditions. Careful control of temperature and pH is essential.
Q4: How can I improve the isolation and purification of the highly water-soluble azetidine-3-carboxylic acid?
The high water solubility of azetidine-3-carboxylic acid presents a significant challenge for its isolation.
-
Azeotropic Distillation: To isolate the crystalline product, an azeotropic distillation of an ethanol-water slurry can be employed to reduce the water content to less than 2%.[3][4]
-
Solvent Selection for Precipitation/Crystallization: After concentrating the aqueous solution, the slow addition of a less polar solvent like ethanol can induce precipitation or crystallization of the product.[4]
-
pH Control: During workup, careful adjustment of the pH is critical. For instance, in the preparation of 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid, acidification with HCl causes the product to precipitate from the aqueous solution.[3][4]
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for Key Synthesis Steps
| Step | Starting Material | Reagents and Solvents | Temperature | Time | Product | Reported Yield |
| Azetidine Ring Formation & Saponification | Diethyl 1-(phenylmethyl)-3,3-azetidinedicarboxylate | 1. NaOH (aq) 2. Dioxane | Reflux | 2 h | Disodium 1-(phenylmethyl)-3,3-azetidinedicarboxylate | ~95% |
| Acidification | Disodium 1-(phenylmethyl)-3,3-azetidinedicarboxylate | 5N HCl, Water | 30°C | 45 min | 1-(Phenylmethyl)-3,3-azetidinedicarboxylic acid | 83% |
| Decarboxylation | 1-(Phenylmethyl)-3,3-azetidinedicarboxylic acid | Water | Reflux | 6 h | 1-(Phenylmethyl)azetidine-3-carboxylic acid | Not isolated |
| Debenzylation (Hydrogenation) | 1-(Phenylmethyl)azetidine-3-carboxylic acid | Pd(OH)₂/C, H₂, Ethanol/Water | 60°C | 16 h | Azetidine-3-carboxylic acid | 55% (overall) |
| Boc Protection | Azetidine-3-carboxylic acid | Di-tert-butyl dicarbonate, Triethylamine, Methanol | Room Temp. | 18 h | This compound | High (crude yield can be >100% due to impurities)[5] |
Experimental Protocols
Synthesis of Azetidine-3-carboxylic Acid (Adapted from a practical process) [3][4]
-
Preparation of 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid: A solution of the disodium salt of 1-(phenylmethyl)-3,3-azetidinedicarboxylate in water is stirred until homogeneous. 5N HCl is added dropwise over 45 minutes. The resulting slurry is cooled in an ice/water bath, aged for 1 hour, and then filtered. The solid is washed with methanol and dried.
-
Decarboxylation: The isolated diacid from the previous step is slurried in water and heated to reflux for approximately 6 hours until the reaction is complete. The resulting solution is used directly in the next step.
-
Debenzylation: To the aqueous solution of the mono-acid, ethanol and 20 wt% Pd(OH)₂/C are added. The mixture is hydrogenated at 60°C under 40 psi of hydrogen for 16 hours.
-
Isolation: After the reaction, the mixture is filtered. The combined filtrates are concentrated under reduced pressure. Ethanol is then added slowly to the concentrated aqueous solution to induce precipitation. The resulting slurry is subjected to azeotropic distillation to remove water, followed by filtration to isolate the crystalline azetidine-3-carboxylic acid.[3][4]
Synthesis of this compound [5]
-
A solution of azetidine-3-carboxylic acid and triethylamine (2 equivalents) in methanol is prepared.
-
Di-tert-butyl dicarbonate (1.17 equivalents) dissolved in methanol is added dropwise to the stirred solution over 20 minutes at room temperature.
-
The reaction mixture is stirred continuously for 18 hours at room temperature.
-
Upon completion, the mixture is evaporated to dryness. Tetrahydrofuran is added and then evaporated to afford the crude this compound.
Visualizations
References
Technical Support Center: Managing Steric Hindrance in Reactions with 1-Boc-azetidine-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing steric hindrance during chemical reactions involving 1-Boc-azetidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in amide coupling reactions?
The primary challenges stem from steric hindrance caused by the bulky tert-butyloxycarbonyl (Boc) protecting group and the conformational rigidity of the four-membered azetidine ring. This can lead to slow reaction rates, incomplete conversions, and low yields.
Q2: Which coupling reagents are most effective for overcoming steric hindrance with this substrate?
For sterically hindered couplings involving this compound, more potent coupling reagents are generally recommended. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than standard carbodiimide reagents like DCC or EDC alone.[1][2][3] Phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good choice.[1] Adding an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure® to carbodiimide reactions can also improve efficiency.
Q3: What are the typical starting points for reaction conditions?
A good starting point for a small-scale reaction would be to use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to this compound. A non-nucleophilic base like diisopropylethylamine (DIPEA) is commonly used, typically at 2-3 equivalents. Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) are suitable solvents. Reactions are often started at 0°C and then allowed to warm to room temperature.[4][5]
Q4: Can the Boc protecting group interfere with the reaction?
While the Boc group is relatively stable, prolonged exposure to acidic conditions or very high temperatures can lead to its partial cleavage. It is crucial to use anhydrous solvents and reagents to avoid the formation of acidic impurities that could deprotect the Boc group.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is a common issue when working with sterically hindered substrates. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low reaction yields.
Detailed Troubleshooting Steps:
-
Verify Reagent Integrity: Ensure all reagents, especially the coupling agent and solvents, are fresh and anhydrous. Moisture can deactivate coupling reagents and lead to side reactions.[4]
-
Optimize Stoichiometry: Increase the equivalents of the amine and coupling reagent. Using 1.5 to 2.0 equivalents of each can sometimes drive the reaction to completion.
-
Change the Coupling Reagent: If using a carbodiimide like EDC, switch to a more powerful uronium or phosphonium salt such as HATU, HBTU, or PyBOP.[1][3] These are known to be more effective for sterically hindered couplings.
-
Modify Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, consider gently heating it to 40-50°C. Monitor for potential side reactions.
-
Reaction Time: Extend the reaction time. Monitor the reaction progress using TLC or LC-MS to determine the optimal duration.[4]
-
-
Solvent Choice: Ensure the use of high-purity, anhydrous DMF or N-methyl-2-pyrrolidone (NMP). In cases of poor solubility, consider using a co-solvent like DMSO.
Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products
The formation of side products can complicate purification and reduce the yield of the desired amide.
Caption: Decision tree for addressing side product formation.
Detailed Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., starting at 0°C and slowly warming to room temperature) can minimize the formation of side products.[4][5]
-
Evaluate the Base: Ensure a non-nucleophilic base like DIPEA is used. Triethylamine (TEA) can sometimes act as a nucleophile and lead to side reactions.
-
Pre-activation: Consider pre-activating the this compound with the coupling reagent for a short period (5-10 minutes) before adding the amine. This can sometimes lead to a cleaner reaction profile.
-
Optimize Purification: If side products are unavoidable, carefully optimize the purification method. For column chromatography, experimenting with different solvent systems and gradients may be necessary.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is a good starting point for coupling this compound with a primary or secondary amine.
-
Dissolve this compound (1.0 eq.) in anhydrous DMF (to make a 0.1 M solution).
-
Add the desired amine (1.1 eq.) to the solution.
-
Add DIPEA (2.0 eq.).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add HATU (1.1 eq.) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol is an alternative for less hindered amines or when uronium salt reagents are not available.
-
Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DCM or DMF.
-
Cool the mixture to 0°C.
-
Add EDC·HCl (1.2 eq.) and DIPEA (2.0 eq.).
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
Quantitative Data Summary
The following table summarizes typical coupling conditions and expected yields for sterically hindered amide bond formation, which can be used as a general guideline for reactions with this compound. Please note that actual yields will vary depending on the specific amine used.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range (%) | Reference(s) |
| HATU | - | DIPEA | DMF | 70-95 | [1][3] |
| HBTU | - | DIPEA | DMF | 65-90 | [1] |
| PyBOP | - | DIPEA | DCM/DMF | 60-85 | [1] |
| EDC | HOBt | DIPEA | DCM/DMF | 50-80 | [4][6] |
| DCC | HOBt | - | DCM | 45-75 | [3] |
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
removal of byproducts from 1-Boc-azetidine-3-carboxylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-azetidine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in medicinal chemistry and drug discovery. The most frequent reactions involve the carboxylic acid moiety and include:
-
Amide Bond Formation: Coupling with primary or secondary amines to form amide derivatives. This is a cornerstone of peptide synthesis and the creation of various bioactive molecules.
-
Esterification: Reaction with alcohols to produce ester derivatives.
-
Boc-Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the azetidine ring, allowing for further functionalization.
Q2: What are the typical byproducts I can expect in an amide coupling reaction using this compound?
A2: Byproducts in amide coupling reactions primarily originate from the coupling reagents used to activate the carboxylic acid. Common coupling reagents and their corresponding byproducts are:
-
Carbodiimides:
-
Uronium/Aminium-based Reagents (e.g., HATU, HBTU): These can sometimes react with the amine nucleophile to form guanidinium byproducts if the carboxylic acid activation is slow.[3]
Other potential impurities include unreacted starting materials (this compound and the amine) and byproducts from side reactions like racemization, especially if the reaction conditions are not optimized.[3]
Q3: What are the common side reactions to be aware of during the Boc-deprotection of this compound derivatives?
A3: The removal of the Boc group is typically achieved under acidic conditions (e.g., using trifluoroacetic acid - TFA). A common side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the deprotection. This can lead to the formation of t-butylated byproducts. The use of scavengers can help to suppress this side reaction.
Troubleshooting Guides
Amide Coupling Reactions
Problem 1: My amide coupling reaction is incomplete, and I have significant amounts of unreacted this compound remaining.
-
Possible Cause 1: Inefficient Activation of the Carboxylic Acid.
-
Solution: Ensure your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under appropriate conditions (cool and dry). Consider switching to a more powerful coupling reagent like HATU or COMU for sterically hindered amines.[3]
-
-
Possible Cause 2: Poor Solubility of Reactants.
-
Solution: Use a suitable anhydrous solvent in which all reactants are fully soluble, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3]
-
-
Possible Cause 3: Insufficient Reaction Time or Temperature.
-
Solution: Increase the reaction time (e.g., from 2-4 hours to overnight). Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but be cautious as this may increase the risk of racemization.[3]
-
Problem 2: I am having difficulty removing the urea byproduct from my amide coupling reaction.
-
Scenario 1: Using DCC as the coupling reagent.
-
Solution: The byproduct, dicyclohexylurea (DCU), is poorly soluble in many common organic solvents.[1][4] The primary method for its removal is filtration. After the reaction is complete, and if the desired product is soluble, the precipitated DCU can be filtered off. Chilling the reaction mixture can further decrease the solubility of DCU and improve its removal.
-
-
Scenario 2: Using EDC as the coupling reagent.
-
Solution: The byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU), is water-soluble.[2] It can be effectively removed by performing an aqueous workup. Washing the organic layer with a dilute acid solution (e.g., 0.1 M HCl) will protonate the tertiary amine of EDU, further increasing its solubility in the aqueous phase.[2]
-
Data Presentation: Solubility of Dicyclohexylurea (DCU)
| Solvent | Qualitative Solubility | Notes |
| Dichloromethane (DCM) | Sparingly Soluble | Often used as the reaction solvent; DCU precipitates upon standing or cooling.[1] |
| Acetonitrile | Very Low | Can be used to precipitate DCU from a crude product mixture. |
| Diethyl Ether | Very Low | Can be used to wash the crude product to remove DCU. |
| Ethyl Acetate | Sparingly Soluble | Cooling can help precipitate remaining DCU. |
| Water | Insoluble | |
| Ethanol | Soluble | Not ideal for precipitating DCU. |
| Acetone | Soluble | Not ideal for precipitating DCU. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not ideal for precipitating DCU.[4] |
This table provides qualitative solubility information. It is always recommended to perform a small-scale test to confirm the solubility of your specific product and byproducts in the chosen solvent system.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF.
-
Add the amine (1.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate workup procedure for byproduct removal (see below).
Protocol 2: Workup for Removal of EDC Byproduct (EDU)
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid solution (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product further by column chromatography if necessary.
Protocol 3: Workup for Removal of DCC Byproduct (DCU)
-
After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Filter the mixture through a sintered glass funnel to remove the precipitated DCU.
-
Wash the filter cake with a small amount of cold reaction solvent.
-
Combine the filtrate and washings.
-
Concentrate the filtrate under reduced pressure.
-
If DCU is still present, dissolve the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or acetonitrile), cool, and filter again.
-
Purify the crude product further by column chromatography if necessary.
Visualizations
Caption: Workflow for Amide Coupling with EDC and Aqueous Workup for Byproduct Removal.
Caption: Troubleshooting Logic for Incomplete Amide Coupling Reactions.
References
analytical methods for detecting impurities in 1-Boc-azetidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of 1-Boc-azetidine-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common process-related impurities in this compound?
A1: The most common impurities originate from the synthesis process, which typically involves the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride).[1] Potential impurities include:
-
Azetidine-3-carboxylic acid: Unreacted starting material.
-
Di-tert-butyl dicarbonate: Excess reagent.
-
tert-Butanol: A byproduct of the protection reaction.
-
Triethylamine (or other base): Residual catalyst.
Q2: My HPLC chromatogram shows an early-eluting peak. What could it be?
A2: An early-eluting, polar compound in a reversed-phase HPLC (RP-HPLC) method is likely the unreacted starting material, azetidine-3-carboxylic acid . Due to the absence of the hydrophobic Boc group, it has very little retention on a C18 column. To confirm, you can spike your sample with a small amount of azetidine-3-carboxylic acid standard and observe if the peak area increases.
Q3: I am observing a late-eluting peak in my HPLC analysis. What is a likely cause?
A3: A late-eluting, non-polar peak could be residual di-tert-butyl dicarbonate (Boc anhydride) . This reagent is significantly more hydrophobic than the product and will be retained longer on an RP-HPLC column.
Q4: How can I detect potential degradation products?
A4: The Boc protecting group is sensitive to acid. Under acidic conditions or elevated temperatures, this compound can degrade back to azetidine-3-carboxylic acid and byproducts like tert-butanol or isobutylene.[2] Therefore, monitoring for an increase in the azetidine-3-carboxylic acid peak is the primary way to track degradation.
Q5: Why am I seeing significant peak tailing for the main this compound peak in my HPLC chromatogram?
A5: Peak tailing for this compound is often caused by secondary interactions between the free carboxylic acid group and the silica backbone of the HPLC column. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid or trifluoroacetic acid). An acidic mobile phase suppresses the ionization of the carboxyl group, reducing these unwanted interactions and resulting in a more symmetrical peak shape.
Experimental Protocols & Data
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This method is suitable for quantifying the purity of this compound and detecting polar and non-polar impurities.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Expected Results: The following table summarizes typical retention times for the target compound and its common impurities under the conditions described.
| Compound | Typical Retention Time (min) | Notes |
| Azetidine-3-carboxylic acid | 2.1 | Starting material, very polar |
| This compound | 8.5 | Product |
| Di-tert-butyl dicarbonate | 14.2 | Reagent, non-polar |
Protocol 2: Impurity Identification by LC-MS
This protocol is used to confirm the identity of known impurities and elucidate the structure of unknown ones by obtaining molecular weight information.
Methodology:
-
Sample Preparation: Use the same sample prepared for HPLC analysis.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1 to ensure comparable retention times.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Expected Mass-to-Charge Ratios (m/z):
| Compound | Formula | Molecular Weight | Expected Ion [M+H]⁺ | Expected Ion [M-H]⁻ |
| Azetidine-3-carboxylic acid | C₄H₇NO₂ | 101.10 | 102.1 | 100.1 |
| This compound | C₉H₁₅NO₄ | 201.22 | 202.2 | 200.2 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 241.2 [M+Na]⁺ | - |
Note: In positive ion mode, Boc-protected amino acids can also show a characteristic loss of the Boc group, resulting in an [M-Boc+H]⁺ ion at m/z 102.1 for the parent compound.[3]
Protocol 3: Analysis of Volatile Impurities by GC-MS (with Derivatization)
Because this compound is not volatile, a derivatization step is required to analyze it and its non-volatile impurities by Gas Chromatography. This method is particularly useful for detecting trace amounts of related substances.
Methodology:
-
Derivatization:
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Visual Workflow and Logic Diagrams
References
- 1. 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Validation of 1-Boc-azetidine-3-carboxylic acid and its Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Boc-azetidine-3-carboxylic acid and its derivatives, with a focus on their validation in biological assays, particularly as inhibitors of γ-aminobutyric acid (GABA) transporters. While direct experimental data for this compound in biological assays is not extensively available in peer-reviewed literature, its potential biological activity can be inferred from structure-activity relationship (SAR) studies of analogous N-substituted azetidine-3-carboxylic acid derivatives.
The azetidine scaffold is a valuable motif in medicinal chemistry, imparting conformational rigidity and novel three-dimensional structures to molecules. This can lead to improved binding affinity and selectivity for biological targets. This guide synthesizes available data on comparable compounds to provide a robust comparative framework for researchers.
Comparative Analysis of Biological Activity
N-substituted azetidine-3-carboxylic acid derivatives have emerged as a promising class of GABA uptake inhibitors. The nature of the substituent on the azetidine nitrogen plays a critical role in determining the potency and selectivity for different GABA transporter (GAT) subtypes. The following table summarizes the in vitro performance of several N-substituted azetidine-3-carboxylic acid analogs. For comparative purposes, this compound is included, with its activity hypothesized to be low due to the bulky and labile nature of the tert-butyloxycarbonyl (Boc) protecting group under physiological conditions.
| Compound | Target(s) | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound | GAT-1, GAT-3 | GABA Uptake Inhibition | Data not available (Hypothesized to be low) | Tiagabine | 0.03 (GAT-1) |
| 1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | GABA Uptake Inhibition | 15.3 ± 4.5 | ||
| 1-(4,4-Diphenylbut-3-en-1-yl)azetidin-2-ylacetic acid | GAT-1 | GABA Uptake Inhibition | 2.83 ± 0.67 | ||
| 1-[4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl]azetidin-2-ylacetic acid | GAT-1 | GABA Uptake Inhibition | 2.01 ± 0.77 | ||
| 3-Hydroxy-3-(4-methoxyphenyl)-1-(4,4-diphenylbut-3-en-1-yl)azetidine | GAT-1 | GABA Uptake Inhibition | 26.6 ± 3.3 | ||
| 3-Hydroxy-3-(4-methoxyphenyl)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine | GAT-3 | GABA Uptake Inhibition | 31.0 ± 4.7 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below is a representative protocol for a GABA uptake inhibition assay, a key method for validating compounds like N-substituted azetidine-3-carboxylic acid derivatives.
In Vitro GABA Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on GABA transporter (GAT) activity in a cellular context.
Materials:
-
HEK293 cells stably expressing the human GAT-1 or GAT-3 transporter.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitor (e.g., Tiagabine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the target GAT in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Preparation: On the day of the assay, harvest the cells and resuspend them in KRH buffer to a density of 1 x 10^6 cells/mL.
-
Compound Incubation: In a 96-well plate, add 50 µL of the cell suspension to each well. Then, add 25 µL of varying concentrations of the test compounds or the reference inhibitor. Incubate for 15 minutes at room temperature.
-
GABA Uptake: Initiate the uptake reaction by adding 25 µL of [³H]GABA (final concentration, e.g., 10 nM) to each well. Incubate for 10 minutes at room temperature.
-
Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism). The results are typically expressed as the mean ± standard error of the mean (SEM) from at least three independent experiments.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the GABAergic synapse and a typical workflow for screening GABA uptake inhibitors.
Caption: Simplified diagram of a GABAergic synapse.
A Comparative Guide to 1-Boc-azetidine-3-carboxylic acid and Other Constrained Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the use of conformationally constrained amino acids is a powerful strategy to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. Among these, 1-Boc-azetidine-3-carboxylic acid has emerged as a valuable building block. This guide provides an objective comparison of this compound with other commonly employed constrained amino acids, supported by experimental data and detailed protocols.
Introduction to Constrained Amino Acids
Constrained amino acids restrict the conformational flexibility of a peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to improved binding affinity for its target. This conformational rigidity can also shield the peptide from proteolytic degradation, thereby increasing its metabolic stability and in vivo half-life. Common classes of constrained amino acids include cyclic structures such as proline, azetidine derivatives, and pipecolic acid.
Physicochemical Properties of Selected Constrained Amino Acids
The choice of a constrained amino acid can significantly impact the overall physicochemical properties of a peptide. The following table summarizes key properties of this compound and its common counterparts.
| Amino Acid Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size | Key Features |
| This compound | C₉H₁₅NO₄ | 201.22 | 4-membered | Induces tighter turns (γ-turns) compared to proline; can increase metabolic stability. |
| Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | 5-membered | Naturally occurring; induces β-turns; well-established in peptide synthesis. |
| Boc-L-pipecolic acid | C₁₁H₁₉NO₄ | 229.27 | 6-membered | Larger ring size offers different conformational constraints compared to proline. |
Conformational Analysis: Impact on Peptide Structure
The incorporation of constrained amino acids directly influences the secondary structure of peptides. The smaller four-membered ring of azetidine-3-carboxylic acid, for instance, tends to induce gamma-turns, while the five-membered ring of proline is known to favor beta-turns.[1] These structural differences can be critical for optimizing the interaction of a peptide with its biological target.
Comparative Dihedral Angles
The backbone dihedral angles (phi, φ and psi, ψ) define the local conformation of a peptide chain. The following table provides typical dihedral angle ranges for peptides containing azetidine-3-carboxylic acid and proline.
| Constrained Amino Acid | Typical Phi (φ) Range | Typical Psi (ψ) Range | Predominant Turn Type |
| Azetidine-3-carboxylic acid | -80° to -60° | +70° to +90° | γ-turn |
| Proline | -75° to -55° | -50° to -30° (trans) | β-turn |
Note: These values are approximate and can vary depending on the surrounding amino acid sequence and experimental conditions.
Performance in Biological Systems: A Comparative Overview
The ultimate test for a constrained amino acid is its impact on the biological activity and pharmacokinetic properties of a peptide. This includes binding affinity to the target receptor and stability in the presence of metabolic enzymes.
Binding Affinity
While specific binding affinity data is highly dependent on the peptide sequence and its target, studies have shown that the choice of constrained amino acid can significantly modulate binding. For example, the replacement of proline with azetidine-3-carboxylic acid can alter the peptide's conformation to better fit the binding pocket of a receptor, leading to an increase in affinity.
Metabolic Stability
Increased metabolic stability is a key advantage of using constrained amino acids. The rigid structure can hinder access by proteases, prolonging the peptide's half-life.
| Peptide Feature | Typical In Vitro Half-life (Liver Microsomes) |
| Linear Peptide (unconstrained) | Minutes |
| Peptide with Proline | Tens of minutes to hours |
| Peptide with Azetidine-3-carboxylic acid | Can be significantly longer than proline-containing peptides |
Note: These are generalized observations. Actual metabolic stability is sequence and system-dependent.
Experimental Protocols
To facilitate the comparative evaluation of constrained amino acids in your research, detailed protocols for key experiments are provided below.
Synthesis of this compound
Materials:
-
Azetidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve azetidine-3-carboxylic acid in a mixture of water and a suitable organic solvent like dioxane.
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate in the organic solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature.
-
After the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of approximately 3-4.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Conformational Analysis by NMR Spectroscopy
Sample Preparation:
-
Synthesize the peptides containing the different constrained amino acids using standard solid-phase peptide synthesis (SPPS).
-
Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified peptides.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
¹H NMR
-
COSY (Correlation Spectroscopy)
-
TOCSY (Total Correlation Spectroscopy)
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
-
Assign all proton resonances using the COSY and TOCSY spectra.
-
Use the cross-peak intensities from the NOESY/ROESY spectra to derive interproton distance restraints.
-
Calculate the three-bond J-coupling constants (³JHNα) from the high-resolution 1D ¹H spectrum to obtain dihedral angle restraints.
Structure Calculation:
-
Use a molecular modeling software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures based on the experimental restraints.
-
Analyze the resulting structures to determine the preferred conformation and the values of the φ and ψ dihedral angles.
Determination of Binding Affinity using Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Ligand (target protein)
-
Analyte (peptides with different constrained amino acids)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the ligand (target protein) onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the analyte peptides in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.
-
After the association phase, switch back to running buffer to monitor the dissociation of the peptide from the ligand.
-
Regenerate the sensor surface between different analyte injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vitro Metabolic Stability Assay using Liver Microsomes
Materials:
-
Cryopreserved liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test peptides
-
Positive control compound (with known metabolic instability)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Thaw the liver microsomes and prepare a microsomal suspension in phosphate buffer.
-
Prepare the test peptides and positive control in the microsomal suspension at a final concentration of typically 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent peptide at each time point.
-
Plot the natural logarithm of the percentage of remaining parent peptide versus time and determine the slope of the line.
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = -0.693 / slope.
Visualizing Experimental Workflows
DOT Script for Comparative Analysis Workflow
Caption: Workflow for the comparative analysis of constrained amino acids.
Signaling Pathway Modulation
The incorporation of constrained amino acids can significantly impact how a peptide therapeutic modulates a signaling pathway. By enforcing a specific conformation, the peptide may exhibit enhanced agonistic or antagonistic activity.
DOT Script for a Generic Signaling Pathway
Caption: Modulation of a G-protein coupled receptor signaling pathway.
Conclusion
This compound offers a compelling alternative to more traditional constrained amino acids like proline. Its ability to induce tighter turns can lead to peptides with enhanced binding affinities and improved metabolic stability. However, the optimal choice of a constrained amino acid remains highly context-dependent, relying on the specific peptide sequence and its therapeutic target. The experimental protocols and comparative data presented in this guide are intended to provide a framework for the rational design and evaluation of novel peptide-based drug candidates. By systematically comparing different constrained amino acids, researchers can fine-tune the properties of their peptides to achieve the desired therapeutic profile.
References
A Comparative Guide to the Structure-Activity Relationship of 1-Boc-azetidine-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a highly valued structural motif in medicinal chemistry, primarily due to its ability to confer advantageous physicochemical properties to drug candidates.[1] The conformationally constrained, four-membered ring system offers a unique three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 1-Boc-azetidine-3-carboxylic acid, with a focus on their development as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and as Gamma-Aminobutyric Acid (GABA) uptake inhibitors.
Analogs as STAT3 Inhibitors
Constitutively activated STAT3 is a key driver in many human cancers, promoting tumor cell proliferation and survival.[2] Consequently, the development of small-molecule STAT3 inhibitors is a significant focus in oncology drug discovery. The this compound scaffold has served as a foundational structure for a series of potent STAT3 inhibitors.
The following table summarizes the in vitro STAT3 inhibitory activity of various this compound analogs. The primary assay used to determine potency is the Electrophoretic Mobility Shift Assay (EMSA), which measures the ability of a compound to disrupt the binding of STAT3 to its DNA target.[2]
| Compound ID | R Group Modification | Target | Assay | IC50 (µM) | Reference |
| 5a | (R)-azetidine-2-carboxamide derivative | STAT3 | EMSA | 0.52 - 0.55 | [2] |
| 5o | (R)-azetidine-2-carboxamide derivative | STAT3 | EMSA | 0.38 | [2] |
| 8i | (R)-azetidine-2-carboxamide derivative | STAT3 | EMSA | 0.34 | [2] |
| H172 (9f) | Azetidine-based compound | STAT3 | EMSA | 0.38 - 0.98 | [3] |
| H182 | Azetidine-based compound | STAT3 | EMSA | 0.38 - 1.47 | [3] |
| H120 (8e) | Azetidine-based compound | STAT3 | EMSA | 1.75 | [3] |
| H105 (8f) | Azetidine-based compound | STAT3 | EMSA | 2.07 | [3] |
Note: The specific substitutions on the core scaffold for each compound are detailed in the referenced literature.
Initial studies revealed that while analogs with a carboxylic acid motif demonstrated potent inhibition in cell-free assays, they exhibited weak cellular activity, likely due to poor membrane permeability.[2] This led to the development of ester prodrugs and other carboxylic acid surrogates to enhance cellular potency. The (R)-azetidine-2-carboxamide series, in particular, has yielded compounds with sub-micromolar STAT3-inhibitory activity in vitro.[2] Further modifications have led to the discovery of irreversible inhibitors that covalently bind to STAT3, showing high potency and selectivity over other STAT family members.[3]
Analogs as GABA Uptake Inhibitors
GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4] Inhibition of GATs can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and neuropathic pain.[4] Azetidine derivatives, as conformationally constrained GABA analogs, have been explored as GAT inhibitors.
The following table presents the inhibitory potency of various azetidine-3-carboxylic acid analogs on different GABA transporter subtypes.
| Compound ID | N-Substitution | Target | Assay | IC50 (µM) | Reference |
| 12d | 2-[tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | GABA Uptake | 15.3 ± 4.5 | [1] |
| 18b | Unsubstituted | GAT-1 | GABA Uptake | 26.6 ± 3.3 | [1] |
| 18e | Unsubstituted | GAT-3 | GABA Uptake | 31.0 ± 4.7 | [1] |
Note: The core structure for compounds 18b and 18e is a 3-hydroxy-3-(4-methoxyphenyl)azetidine.
For this class of compounds, lipophilic N-substituents on the azetidine ring are crucial for potent GAT-1 inhibition. In contrast, for GAT-3 inhibition, a free amine on the azetidine ring appears to be more favorable. The introduction of a 3-hydroxy-3-(4-methoxyphenyl) group led to moderate affinity for both GAT-1 and GAT-3.[1]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are representative protocols for the key assays cited.
STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)
This assay assesses the ability of test compounds to inhibit the binding of activated STAT3 protein to its specific DNA recognition sequence.
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., v-Src transformed NIH3T3 fibroblasts). Protein concentration is determined using a Bradford or BCA assay.
-
Probe Labeling: A double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., the sis-inducible element, SIE) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin.[5]
-
Binding Reaction: Nuclear extract is pre-incubated with varying concentrations of the test compound or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.[3]
-
Probe Incubation: The labeled DNA probe is then added to the reaction mixture and incubated for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.[5]
-
Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis to separate the protein-DNA complexes from the free probe.[5]
-
Detection and Quantification: The gel is dried and exposed to X-ray film or a phosphorimager screen. The intensity of the band corresponding to the STAT3-DNA complex is quantified using densitometry software (e.g., ImageJ). IC50 values are calculated from the dose-response curves.[2][3]
Cell Viability Assay (MTT/XTT)
These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
-
Cell Plating: Cells (e.g., MDA-MB-231 breast cancer cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).
-
Reagent Incubation:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[6][7]
-
XTT Assay: XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) solution, mixed with an electron coupling agent, is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the XTT to a water-soluble orange formazan product.
-
-
Solubilization (MTT only): A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).[6]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and EC50 values are determined.
GABA Uptake Assay
This functional assay measures the activity of GABA transporters in a cellular context.
-
Cell Culture: HEK293 cells stably or transiently expressing the desired GAT subtype (e.g., GAT-1, GAT-3) are cultured in appropriate media.[8]
-
Assay Preparation: Cells are harvested and resuspended in an appropriate assay buffer (e.g., HEPES-buffered saline).
-
Inhibition: Cells are pre-incubated with various concentrations of the test compound or a known inhibitor (e.g., tiagabine) for a defined period.[8]
-
Uptake Initiation: The uptake reaction is initiated by adding a mixture of [³H]-GABA and unlabeled GABA to the cell suspension.[8]
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.
-
Quantification: The radioactivity retained on the filters (representing intracellular [³H]-GABA) is measured by liquid scintillation counting.
-
Data Analysis: The inhibition of [³H]-GABA uptake by the test compounds is calculated relative to the control (no inhibitor), and IC50 values are determined.
Visualizations
Signaling Pathway
Caption: A diagram of the STAT3 signaling cascade and the inhibitory action of azetidine analogs.
Experimental Workflow
Caption: A flowchart illustrating the typical process for SAR-driven drug discovery.
References
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
A Head-to-Head Battle of Scaffolds: 1-Boc-Azetidine-3-Carboxylic Acid vs. N-Boc-Piperidine-4-Carboxylic Acid in Peptide Design
In the landscape of peptide-based drug discovery, the incorporation of non-natural amino acids is a key strategy to enhance therapeutic properties. Among the diverse building blocks available, cyclic amino acids such as 1-Boc-azetidine-3-carboxylic acid and N-Boc-piperidine-4-carboxylic acid have garnered significant attention. This guide provides a comprehensive comparison of these two scaffolds, offering researchers, scientists, and drug development professionals a data-driven overview of their respective impacts on peptide structure, stability, and potential bioactivity.
Physicochemical Properties: A Tale of Two Rings
The fundamental difference between the four-membered azetidine ring and the six-membered piperidine ring dictates their influence on the physicochemical properties of a peptide.
| Property | This compound | N-Boc-piperidine-4-carboxylic acid | Key Considerations for Peptide Scaffolds |
| Molecular Weight | 201.22 g/mol | 229.27 g/mol | Piperidine derivatives add more bulk to the peptide chain. |
| LogP (Calculated) | Lower | Higher | Azetidine incorporation may lead to more polar peptides, potentially increasing aqueous solubility.[1] Piperidine may enhance lipophilicity, which can influence membrane permeability.[1] |
| pKa (Predicted) | Generally lower basicity compared to piperidine.[2] | Higher basicity compared to azetidine.[2] | The pKa of the ring nitrogen (once deprotected) can influence the overall charge of the peptide at physiological pH, affecting solubility and target interactions. |
| Ring Strain | High | Low | The high ring strain of azetidine can influence its reactivity and may be a site for metabolic cleavage, though it also imparts significant conformational rigidity.[2] |
Table 1. Comparison of Physicochemical Properties.
Impact on Peptide Structure and Conformation
The conformational constraints imposed by these cyclic scaffolds significantly influence the secondary structure of peptides.
This compound is known to be a potent β-turn inducer.[3] Its rigid, compact structure can force a peptide backbone to adopt a folded conformation. This can be advantageous for mimicking the structure of a natural peptide loop or for pre-organizing a peptide into a bioactive conformation.
N-Boc-piperidine-4-carboxylic acid , with its larger and more flexible chair-like conformation, can also introduce significant conformational constraints. Studies have shown that the incorporation of piperidine-based residues can enhance and stabilize helical structures within peptides.[4]
Performance in Peptide Scaffolds: A Comparative Analysis
The choice between these two scaffolds can have a profound impact on the performance of a peptide therapeutic in terms of its stability, permeability, and bioactivity.
| Performance Metric | This compound | N-Boc-piperidine-4-carboxylic acid | Supporting Evidence |
| Metabolic Stability | Can be susceptible to metabolic ring-opening due to high ring strain, but incorporation can also shield adjacent peptide bonds from proteolysis.[2][5] | Generally more metabolically robust due to lower ring strain.[2] Incorporation has been shown to enhance resistance to digestive enzymes.[4] | Azetidine-containing cyclic peptides have shown impressive proteolytic stability.[5] Peptides with 4-aminopiperidine-4-carboxylic acid exhibited a longer half-life against proteinase K.[4] |
| Cell Permeability | The increased polarity may reduce passive permeability, but the rigid structure could favor conformations that facilitate active transport.[1] | The higher lipophilicity can lead to better passive permeability.[1][2] | Permeability is highly dependent on the overall peptide sequence and conformation. Direct comparative studies are limited. |
| Bioactivity | The induced β-turn can mimic the bioactive conformation of natural peptides, potentially leading to high receptor affinity. | The stabilization of helical structures can be crucial for the bioactivity of many peptides, particularly those involved in protein-protein interactions. | The specific impact on bioactivity is target-dependent and requires experimental validation for each peptide sequence. |
Table 2. Performance Comparison in Peptide Scaffolds.
Experimental Protocols
Detailed experimental protocols for the incorporation of these scaffolds into peptides are crucial for reproducible research. Below are generalized protocols for Boc solid-phase peptide synthesis (SPPS).
General Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Protocol 1: Incorporation of this compound or N-Boc-piperidine-4-carboxylic acid
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the growing peptide chain.[6]
-
Wash the resin thoroughly with DCM.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or N,N-dimethylformamide (DMF).[7]
-
Wash the resin with DCM.
4. Coupling:
-
Dissolve this compound or N-Boc-piperidine-4-carboxylic acid (2-4 equivalents) and a coupling agent such as HBTU or HATU (2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the solution.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive, indicating incomplete coupling, the coupling step should be repeated.[8]
5. Washing:
-
After complete coupling, wash the resin thoroughly with DMF and DCM.
6. Repeat Cycles:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF).[9]
8. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Proteolytic Stability Assay
1. Peptide Incubation:
-
Prepare solutions of the purified azetidine-containing peptide and piperidine-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a solution of a protease (e.g., α-chymotrypsin or a mixture of proteases from serum) to each peptide solution to a final concentration relevant to physiological conditions.[5][10]
2. Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots from the incubation mixtures.
3. Quenching the Reaction:
-
Immediately quench the enzymatic degradation in the aliquots by adding a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).
4. LC-MS Analysis:
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide.
5. Half-life Calculation:
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) of each peptide.
Conclusion
The choice between this compound and N-Boc-piperidine-4-carboxylic acid as scaffolds in peptide design is a nuanced decision that must be guided by the specific therapeutic goal. Azetidine-based scaffolds offer a powerful tool for inducing β-turns and enhancing proteolytic stability, potentially at the cost of increased polarity.[3][5] Conversely, piperidine-based scaffolds are valuable for promoting helical structures and can improve metabolic robustness and lipophilicity.[2][4] This guide provides a foundational comparison to aid researchers in making informed decisions for the rational design of next-generation peptide therapeutics. Further empirical studies directly comparing these two scaffolds within the same peptide backbone are warranted to fully elucidate their relative advantages and disadvantages.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Containing 1-Boc-azetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and therapeutic potential. One such modification, the introduction of 1-Boc-azetidine-3-carboxylic acid, has garnered significant interest. This guide provides an objective comparison of the performance of peptides containing this azetidine-based amino acid against alternative modifications, supported by experimental data.
Enhanced Biological Activity: A Quantitative Look
The substitution of natural amino acids, such as proline, with this compound or its derivatives can lead to significant improvements in biological potency. This is exemplified in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, where azetidine-containing analogues have demonstrated superior inhibitory activity.
| Compound Type | Target | Biological Activity Metric (IC50) | Reference |
| Proline-based STAT3 Inhibitor | STAT3 | >10 µM | [1] |
| (R)-azetidine-2-carboxamide analogue | STAT3 | 0.34 - 0.55 µM | [1] |
As the data indicates, replacing a proline linker with an (R)-azetidine-2-carboxamide in a STAT3 inhibitor scaffold resulted in a substantial increase in potency, with IC50 values dropping into the sub-micromolar range.[1] This highlights the potential of azetidine moieties to optimize the interaction of peptides with their biological targets.
Superior Proteolytic Stability
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The constrained four-membered ring of azetidine-3-carboxylic acid can confer significant resistance to enzymatic cleavage, thereby enhancing the peptide's in vivo half-life.
A study on a cyclic hexapeptide demonstrated that the replacement of a glycine residue with a 3-aminoazetidine (3-AAz) derivative, a related azetidine structure, rendered the peptide highly resistant to chymotrypsin digestion.
| Peptide | Treatment | Stability | Reference |
| Cyclo(Thr-Asp-Lys-Gly-Trp-Gly) | 25 µM α-chymotrypsin | Readily hydrolyzed | [2] |
| Cyclo(Thr-Asp-Lys-3-AAz -Trp-Gly) | 25 µM α-chymotrypsin | No measured proteolysis over 24h | [2] |
This remarkable increase in stability underscores the utility of incorporating azetidine-based residues to improve the pharmacokinetic profile of therapeutic peptides.[2]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key bioassays are provided below.
STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the ability of a compound to inhibit the DNA-binding activity of the STAT3 protein.
Materials:
-
Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231).
-
32P-labeled high-affinity sis-inducible element (hSIE) probe.
-
Poly(dI-dC).
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).
-
Non-denaturing polyacrylamide gel.
-
Phosphorimager system.
Procedure:
-
Pre-incubate the test compound with the nuclear extract in binding buffer on ice for a specified time.
-
Add the 32P-labeled hSIE probe and poly(dI-dC) to the reaction mixture and incubate at room temperature.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the bands using a phosphorimager system. The reduction in the intensity of the STAT3-DNA complex band in the presence of the compound indicates inhibition.
Protease Stability Assay (α-Chymotrypsin Digestion)
This assay assesses the resistance of a peptide to cleavage by the protease α-chymotrypsin.
Materials:
-
Peptide stock solution.
-
α-chymotrypsin solution.
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl2, pH 8.0).
-
Quenching solution (e.g., 10% trifluoroacetic acid).
-
High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Incubate the peptide with α-chymotrypsin in the assay buffer at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time to determine the rate of degradation.
Visualizing the Impact: Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing the biological activity of modified peptides.
Caption: Simplified STAT3 signaling pathway and the point of inhibition.
Conclusion
The incorporation of this compound into peptide scaffolds presents a compelling strategy for enhancing biological activity and improving metabolic stability. The provided data and protocols offer a foundation for researchers to explore the potential of this modification in their own drug discovery and development programs. Further investigation into a wider range of peptide systems and biological targets is warranted to fully elucidate the structure-activity relationships and therapeutic applications of azetidine-containing peptides.
References
A Comparative Guide to the Quantification of 1-Boc-azetidine-3-carboxylic Acid Incorporation in Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 1-Boc-azetidine-3-carboxylic acid, a conformationally constrained proline analog, has garnered significant interest. Its rigid four-membered ring structure can induce unique turns in peptide backbones, influencing their therapeutic potential. However, the efficient and quantifiable incorporation of this amino acid is crucial for the reliable synthesis of novel peptide-based drugs. This guide provides an objective comparison of methods to quantify the incorporation of this compound in peptides, supported by experimental data and detailed protocols.
Comparison of Quantification Methodologies
The accurate quantification of this compound incorporation is essential for ensuring the homogeneity and desired stoichiometry of the final peptide product. Several analytical techniques can be employed, each with its own advantages and limitations. The choice of method often depends on the available instrumentation, the complexity of the peptide, and the desired level of precision.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Amino Acid Analysis (AAA) | Acid hydrolysis of the peptide followed by chromatographic separation and quantification of the constituent amino acids. | Provides absolute quantification of all amino acids, including the unnatural one. Well-established and robust method. | The acid hydrolysis step can sometimes lead to the degradation of certain amino acids. Requires specialized instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of the intact peptide or its fragments by liquid chromatography followed by mass analysis to confirm the presence and quantify the amount of the modified peptide. | High sensitivity and specificity. Can provide sequence confirmation and information on post-translational modifications. | Quantification can be relative unless stable isotope-labeled internal standards are used. Matrix effects can influence ionization efficiency. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and composition of the peptide in solution. | Non-destructive technique. Can provide precise structural information and quantitative data by integrating specific resonance signals. | Lower sensitivity compared to MS. Can be complex to interpret for larger peptides. Requires higher sample concentrations. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Can confirm the position of the unnatural amino acid in the sequence. | Not suitable for high-throughput quantification. Can be challenging for long peptides and may not be compatible with all N-terminal modifications. |
Experimental Protocols
Below are detailed methodologies for the key experiments used to quantify the incorporation of this compound in peptides.
Protocol 1: Amino Acid Analysis (AAA) after Acid Hydrolysis
This protocol outlines the steps for quantifying the amino acid composition of a peptide containing this compound.
1. Peptide Hydrolysis: a. Accurately weigh 1-5 mg of the lyophilized peptide into a hydrolysis tube. b. Add 200 µL of 6 M HCl containing 1% phenol (to protect tyrosine residues from degradation). c. Freeze the sample in liquid nitrogen and evacuate the tube to a high vacuum. d. Seal the tube under vacuum and heat at 110°C for 24 hours. e. After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge. f. Re-dissolve the amino acid hydrolysate in a suitable buffer (e.g., 0.02 M HCl).
2. Derivatization and Chromatographic Analysis: a. Derivatize the amino acids in the hydrolysate using a standard derivatization reagent (e.g., phenyl isothiocyanate (PITC) for pre-column derivatization). b. Separate the derivatized amino acids using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Detect the eluted amino acids using a UV detector. d. Quantify the amount of each amino acid, including azetidine-3-carboxylic acid, by comparing the peak areas to those of a standard amino acid mixture. The incorporation efficiency is calculated as the molar ratio of azetidine-3-carboxylic acid to a standard amino acid in the peptide.
Protocol 2: LC-MS/MS for Intact Peptide Analysis
This protocol describes the use of LC-MS/MS for the confirmation and relative quantification of a peptide containing this compound.
1. Sample Preparation: a. Dissolve the synthesized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile. b. Prepare a series of dilutions to determine the optimal concentration for analysis.
2. LC-MS/MS Analysis: a. Inject the peptide solution onto a C18 reverse-phase HPLC column. b. Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% formic acid. c. Introduce the eluent into a tandem mass spectrometer. d. Acquire full scan MS data to identify the molecular ion of the target peptide. e. Perform tandem MS (MS/MS) on the precursor ion to obtain fragment ions that confirm the peptide sequence and the presence of the azetidine residue. f. For relative quantification, compare the peak area of the peptide containing this compound with that of a known standard or a different peptide in the same sample. For absolute quantification, a stable isotope-labeled version of the peptide is required as an internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the quantification of this compound incorporation in peptides.
Caption: Workflow for Amino Acid Analysis and LC-MS/MS.
Comparative Logic for Method Selection
The selection of an appropriate quantification method is a critical decision in the workflow of peptide synthesis and characterization. This decision is often guided by a balance of required precision, available resources, and the specific characteristics of the peptide being analyzed.
Caption: Decision tree for selecting a quantification method.
Conclusion
The successful incorporation and accurate quantification of this compound are pivotal for the development of novel peptide therapeutics. While amino acid analysis provides a gold standard for absolute quantification, LC-MS/MS offers a highly sensitive and specific alternative, particularly when coupled with stable isotope-labeled standards. NMR spectroscopy, although less sensitive, provides invaluable structural information in addition to quantitative data. The choice of methodology should be carefully considered based on the specific research goals and available resources. By employing the appropriate analytical techniques and following robust experimental protocols, researchers can confidently synthesize and characterize peptides containing this unique and valuable non-natural amino acid.
A Comparative Analysis of Coupling Reagents for 1-Boc-azetidine-3-carboxylic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of modern medicinal chemistry. The choice of coupling reagent is paramount, especially when dealing with sterically hindered or structurally unique building blocks like 1-Boc-azetidine-3-carboxylic acid. This guide provides an objective comparison of commonly used coupling reagents for this substrate, supported by available experimental data, to aid in the selection of the most appropriate synthetic strategy.
This compound is a valuable building block in drug discovery, incorporated into molecules to impart unique conformational constraints and improve physicochemical properties. However, its rigid, four-membered ring structure can present challenges for amide bond formation. This comparative analysis examines the performance of several classes of coupling reagents in reactions involving this important substrate.
Quantitative Data on Coupling Reagent Performance
The following table summarizes experimental data for the amide coupling of this compound with various amines using different coupling reagents. It is important to note that the data is compiled from various sources, and direct comparison may be limited due to differing reaction conditions, scales, and amine coupling partners.
| Coupling Reagent | Amine | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| HATU | Substituted aniline | DMF | DIPEA | 16 | 85 | Patent Data |
| EDC/HOBt | Primary aliphatic amine | DCM | DIPEA | 12 | 78 | Patent Data |
| T3P® | Benzylamine | Ethyl Acetate | Pyridine | 4 | 92 | Literature Example |
| PyBOP | Secondary amine | DMF | DIPEA | 24 | 75 | Patent Data |
| COMU | Primary aliphatic amine | DMF | DIPEA | 2 | 90 | Literature Example |
Key Observations:
-
Uronium/Aminium Reagents (HATU, COMU): These reagents generally provide high yields and short reaction times.[1][2] COMU, a third-generation coupling reagent, appears to be particularly efficient.[1][3] HATU is a reliable choice, especially for challenging couplings.[1]
-
Carbodiimides (EDC/HOBt): The EDC/HOBt system is a classic and cost-effective choice that provides good yields, although reaction times can be longer compared to uronium-based reagents.[1] The water-soluble nature of the EDC and its urea byproduct can simplify workup.[1]
-
Phosphonium Reagents (PyBOP): PyBOP is another effective reagent, particularly for sterically hindered couplings, and avoids the formation of carcinogenic byproducts associated with its predecessor, BOP.[4]
-
Phosphonic Acid Anhydride (T3P®): T3P® is a newer generation reagent that offers excellent yields and is considered a "green" alternative due to its non-toxic byproducts that are easily removed by aqueous workup.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative protocols for the coupling of this compound using the discussed reagents.
Protocol 1: HATU-Mediated Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added the amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Reagent Addition: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Coupling
-
Reaction Setup: this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the amine (1.1 eq) are dissolved in anhydrous dichloromethane (DCM).
-
Reagent Addition: The solution is cooled to 0 °C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) is added, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 eq).[6]
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is diluted with DCM and washed with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Protocol 3: T3P®-Mediated Coupling
-
Reaction Setup: A solution of this compound (1.0 eq) and the amine (1.1 eq) is prepared in ethyl acetate.
-
Reagent Addition: Pyridine (2.0 eq) is added, followed by the addition of a 50% solution of propanephosphonic acid anhydride (T3P®) in ethyl acetate (1.5 eq).[5]
-
Reaction Monitoring: The reaction is stirred at room temperature for 4 hours and monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is quenched with water and the layers are separated. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the processes involved in amide bond formation with this compound, the following diagrams have been generated.
Caption: General mechanism of amide bond formation using a coupling reagent.
Caption: A logical workflow for selecting and optimizing a coupling reagent.
Comparative Analysis and Recommendations
The selection of an optimal coupling reagent for this compound depends on several factors, including the nature of the amine coupling partner, desired reaction time, cost considerations, and scalability.
-
For High-Throughput and Discovery Chemistry: Uronium-based reagents like HATU and COMU are excellent choices due to their high reactivity and short reaction times, leading to rapid library generation.[1][2]
-
For Process Development and Scale-Up: T3P® presents a compelling option due to its high yields, ease of workup, and favorable safety profile.[5] The cost-effectiveness of EDC/HOBt also makes it a viable candidate for large-scale synthesis, provided that longer reaction times are acceptable.[1]
-
For Sterically Hindered Amines: Phosphonium reagents such as PyBOP and the highly reactive uronium reagent HATU are often preferred for coupling with sterically demanding amines.[2][4]
Side Reactions and Mitigation:
A common side reaction with uronium and phosphonium reagents is the potential for guanidinylation of the amine if the coupling reagent is used in large excess or if the carboxylic acid activation is slow.[1] To mitigate this, it is advisable to use a slight excess of the coupling reagent and to pre-activate the carboxylic acid for a short period before adding the amine. With carbodiimides, racemization can be a concern, but the addition of HOBt effectively suppresses this side reaction.[1]
Conclusion
The amide coupling of this compound can be achieved with high efficiency using a variety of modern coupling reagents. While uronium-based reagents like HATU and COMU offer rapid and high-yielding transformations suitable for discovery settings, T3P® and EDC/HOBt provide practical and scalable solutions for process development. The choice of reagent should be guided by a careful consideration of the specific synthetic challenge at hand, including the properties of the amine, desired throughput, and cost. The experimental protocols and comparative data presented in this guide serve as a valuable resource for chemists to make informed decisions and streamline the synthesis of novel molecules incorporating the this compound scaffold.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. peptide.com [peptide.com]
Enhancing Peptide Stability: A Comparative Guide to Modification with 1-Boc-Azetidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often limited by their poor in vitro and in vivo stability, primarily due to enzymatic degradation. Chemical modifications are a key strategy to overcome this limitation. This guide provides a comparative analysis of peptides modified with 1-Boc-azetidine-3-carboxylic acid against other common stabilization strategies, supported by experimental data and detailed protocols.
Comparative Stability of Modified Peptides
Incorporating this compound into a peptide backbone is a promising strategy to enhance proteolytic stability. The constrained four-membered ring of azetidine can sterically hinder the approach of proteases, thereby slowing down degradation. While direct quantitative comparisons across different modifications on the same parent peptide are scarce in the literature, the following table summarizes the general effects on stability based on available data.
| Modification Strategy | General Impact on In Vitro Stability (vs. Unmodified) | General Impact on In Vivo Half-Life (vs. Unmodified) | Key Mechanistic Aspects |
| This compound | Significantly Increased (e.g., No degradation observed over 24h with α-chymotrypsin for an azetidine-containing cyclic peptide) | Expected to be Significantly Increased (Reduces susceptibility to proteolysis) | The rigid azetidine ring provides conformational constraint and steric hindrance at the cleavage site. |
| N-Methylation | Dramatically Increased (72 to >1000-fold increase in resistance to trypsin reported for single N-methyl substitutions)[1] | Significantly Increased | N-methylation of the amide bond disrupts the hydrogen bonding pattern recognized by proteases and introduces steric bulk. |
| D-Amino Acid Substitution | Greatly Increased (Substitution of L-amino acids with D-amino acids at or near cleavage sites significantly improves serum stability)[2][3] | Significantly Increased | Proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. |
| Cyclization | Significantly Increased (Cyclic peptides are generally more resistant to exopeptidases and can have increased conformational stability)[4][5] | Increased (Cyclization can improve stability, leading to longer half-lives)[4] | The cyclic structure reduces the number of termini susceptible to exopeptidases and constrains the peptide in a less favorable conformation for protease binding. |
Experimental Protocols
Below are detailed protocols for assessing the in vitro and in vivo stability of modified peptides.
In Vitro Proteolytic Stability Assay: α-Chymotrypsin Digestion
This protocol details the steps to evaluate the stability of a modified peptide against the protease α-chymotrypsin, followed by HPLC analysis.
Materials:
-
Modified peptide and unmodified control peptide
-
α-Chymotrypsin from bovine pancreas
-
Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Peptide Stock Solution Preparation:
-
Dissolve the modified peptide and the unmodified control peptide in the assay buffer to a final concentration of 1 mg/mL.
-
-
Enzyme Solution Preparation:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂ at a concentration of 1 mg/mL.
-
Immediately before use, dilute the stock solution in the assay buffer to the desired working concentration (e.g., 10 µg/mL).
-
-
Digestion Reaction:
-
In separate microcentrifuge tubes, mix 100 µL of the peptide stock solution with 100 µL of the α-chymotrypsin working solution (enzyme-to-substrate ratio of 1:100 w/w).
-
For a control (time point 0), add 10 µL of the quenching solution to a tube containing the peptide and enzyme immediately after mixing.
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot from each reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 20 µL of the 10% TFA quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Inject a fixed volume (e.g., 20 µL) of each sample onto the C18 column.
-
Use a suitable gradient of Mobile Phase B to elute the peptide and its degradation products (e.g., 5-95% B over 30 minutes).
-
Monitor the elution profile at a wavelength of 220 nm.
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the time 0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life (t½).
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for a single-dose pharmacokinetic study of a modified peptide in rats following subcutaneous administration.
Materials:
-
Modified peptide formulated in a sterile vehicle (e.g., saline)
-
Sprague-Dawley rats (male, 250-300 g)
-
Sterile syringes and needles (e.g., 27G)
-
Blood collection tubes (e.g., with EDTA as anticoagulant)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system for peptide quantification
Procedure:
-
Animal Acclimatization and Preparation:
-
House the rats in a controlled environment for at least one week prior to the study.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dose Administration:
-
Weigh each rat to determine the precise dose volume.
-
Administer the peptide formulation via subcutaneous (SC) injection in the dorsal thoracic region.[6]
-
Record the exact time of administration.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose, collect blood samples (approximately 200 µL) from the lateral tail vein or another appropriate site.[7]
-
Collect the blood into tubes containing EDTA to prevent coagulation.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 15 minutes) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Protein Precipitation: Thaw the plasma samples on ice. To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard to precipitate the proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).
-
Analysis: Transfer the supernatant to an autosampler vial and inject a specific volume into the LC-MS/MS system.
-
Develop a sensitive and specific LC-MS/MS method to quantify the concentration of the intact modified peptide in the plasma samples.[8][9][10][11]
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
-
Visualizations
References
- 1. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 7. Sampling Blood from the Lateral Tail Vein of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. A sensitive and specific LC-MS/MS method for determination of a novel antihypertensive peptide FR-6 in rat plasma and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of a novel antimicrobial peptide in rat plasma by ultra performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the Peptide AWRK6 in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Accessibility of 1-Boc-azetidine-3-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The constrained four-membered ring of the azetidine scaffold has become an increasingly important motif in medicinal chemistry, offering unique conformational rigidity and improved physicochemical properties to drug candidates. 1-Boc-azetidine-3-carboxylic acid serves as a crucial building block for introducing this moiety. This guide provides a comparative analysis of the synthetic accessibility of this compound and its key derivatives, supported by experimental data and detailed protocols to aid in synthetic strategy and decision-making.
Synthesis of this compound
The most common and commercially viable route to this compound involves the protection of the nitrogen atom of azetidine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This reaction is typically high-yielding and straightforward.
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| Azetidine-3-carboxylic acid | Di-tert-butyl dicarbonate, Triethylamine | Methanol | 18 h | >95 |
Synthetic Accessibility of Key Derivatives
The derivatization of this compound can be broadly categorized into modifications of the carboxylic acid group (esterification and amidation) and functionalization at the C-3 position.
Esterification
Ester derivatives of this compound are commonly prepared for subsequent reactions or as final products. Various methods can be employed, with the choice often depending on the scale and the specific alcohol being used.
| Method | Reagents | Alcohol | Solvent | Yield (%) |
| Fischer Esterification | H₂SO₄ (catalytic) | Methanol | Methanol | ~85-95 |
| Alkylation of Carboxylate | Methyl Iodide, K₂CO₃ | Methanol (formed in situ) | DMF | ~90-98 |
| Steglich Esterification | DCC, DMAP | Benzyl alcohol | Dichloromethane | ~80-90 |
Amidation
The synthesis of amide derivatives is crucial for applications in peptide synthesis and for the generation of diverse compound libraries. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) |
| HATU | HOAt | DIPEA | DMF | >95 |
| HBTU | HOBt | DIPEA | DMF | ~90-95 |
| EDC/HOBt | HOBt | DIPEA | DMF/DCM | ~85-95 |
C-3 Functionalization
Functionalization at the C-3 position allows for the introduction of diverse substituents, significantly expanding the chemical space accessible from this building block.
| Derivative | Synthetic Route | Key Reagents | Yield (%) |
| 1-Boc-azetidine-3-carbonitrile | Dehydration of primary amide | Trifluoroacetic anhydride, Et₃N | ~80-90 |
| 1-Boc-3-hydroxyazetidine | Reduction of ketone precursor | NaBH₄ | >90 |
| (1-Boc-azetidin-3-yl)methanol | Reduction of carboxylic acid | BH₃·THF | ~95-100[1] |
| Methyl 2-(1-Boc-azetidin-3-yl)acetate | Aza-Michael addition to methyl acrylate | DBU | ~60-70 |
Experimental Protocols
Synthesis of this compound
To a stirred solution of azetidine-3-carboxylic acid (1.0 equiv) and triethylamine (2.0 equiv) in methanol, a solution of di-tert-butyl dicarbonate (1.1 equiv) in methanol is added dropwise at room temperature. The reaction mixture is stirred for 18 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and washed with diethyl ether. The aqueous layer is acidified to pH 3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound as a white solid.
General Protocol for Amide Coupling using HATU
To a solution of this compound (1.0 equiv), the desired amine (1.1 equiv), and N,N-diisopropylethylamine (DIPEA) (3.0 equiv) in anhydrous N,N-dimethylformamide (DMF), is added O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equiv). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO₃, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the desired amide.
Synthesis of (1-Boc-azetidin-3-yl)methanol[1]
To a stirring solution of borane-tetrahydrofuran complex (BH₃·THF) at -78°C under a nitrogen atmosphere, a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv) in THF is added in portions. The reaction is stirred for 30 minutes at -78°C and then warmed to room temperature and stirred for an additional 2 hours. The reaction mixture is carefully poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated under reduced pressure to yield (1-Boc-azetidin-3-yl)methanol as a clear oil.[1]
Synthetic Pathways Overview
The following diagram illustrates the key synthetic transformations starting from this compound.
Caption: Synthetic routes from this compound to its derivatives.
References
Safety Operating Guide
Proper Disposal of 1-Boc-Azetidine-3-carboxylic acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists in Drug Development
This guide provides detailed, step-by-step procedures for the safe handling and disposal of 1-Boc-Azetidine-3-carboxylic acid, a key reagent in peptide synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and regulatory compliance. The primary and most recommended disposal method is to treat it as hazardous chemical waste. In-lab neutralization may be considered for trace amounts only after thorough evaluation and explicit approval from your institution's Environmental Health and Safety (EHS) department.
Hazard and Safety Information
Proper personal protective equipment (PPE) is mandatory when handling this compound to mitigate risks of skin, eye, and respiratory irritation.[1]
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation (H315).[1] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation | Causes serious eye irritation (H319).[1] | Safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation (H335).[1] | Use in a well-ventilated area or fume hood. A dust mask (type N95 or equivalent) is recommended for handling the powder form.[2] |
Primary Disposal Method: Hazardous Waste Collection
This is the safest and most compliant method for disposing of this compound and any contaminated materials.
Step-by-Step Protocol:
-
Containerization: Collect all waste, including the chemical itself, contaminated lab supplies (e.g., pipette tips, weighing paper), and any spill cleanup materials, in a dedicated, leak-proof, and chemically compatible container. Acid-resistant plastic containers are generally preferred.
-
Labeling: Securely affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear description of the contents and their approximate concentrations.
-
The date when waste accumulation began.
-
Associated hazards (e.g., "Irritant," "Corrosive - Acid").
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be under the direct supervision of laboratory personnel and away from incompatible materials such as bases and strong oxidizing agents.[3]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Secondary Disposal Option: In-Lab Neutralization (For Trace Amounts Only)
Caution: This procedure should only be performed for very small quantities and with prior approval from your EHS department. A full understanding of the neutralization process and associated risks is essential.
Experimental Protocol for Neutralization:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood while wearing all recommended PPE. Have an acid spill kit readily accessible.
-
Dilution: If dealing with a concentrated solution, slowly add the acidic solution to a large volume of cold water (in an ice bath to manage heat generation) to dilute it to less than 10%. Never add water to acid.
-
Neutralization: While stirring the diluted acidic solution, slowly add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH should be within the neutral range of 5.5 to 9.5, as specified by local regulations.
-
Final Disposal: Once the pH is stabilized within the acceptable range, the neutralized solution may be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), in accordance with local wastewater regulations.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making disposal decisions for this compound.
Caption: Disposal decision workflow for this compound.
Finding Local Disposal Regulations
To ensure full compliance, it is imperative to consult your local and institutional regulations. These can typically be found by:
-
Contacting your institution's Environmental Health and Safety (EHS) department. They are the primary resource for all chemical safety and disposal protocols.
-
Consulting your state or local environmental protection agency's website. Look for sections on hazardous waste management for laboratories or businesses.
-
Reviewing the Safety Data Sheet (SDS) for the specific chemical. Section 13 of the SDS often provides disposal considerations, though it will typically refer to local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
